Fenazaquin

Catalog No.
S527855
CAS No.
120928-09-8
M.F
C20H22N2O
M. Wt
306.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fenazaquin

CAS Number

120928-09-8

Product Name

Fenazaquin

IUPAC Name

4-[2-(4-tert-butylphenyl)ethoxy]quinazoline

Molecular Formula

C20H22N2O

Molecular Weight

306.4 g/mol

InChI

InChI=1S/C20H22N2O/c1-20(2,3)16-10-8-15(9-11-16)12-13-23-19-17-6-4-5-7-18(17)21-14-22-19/h4-11,14H,12-13H2,1-3H3

InChI Key

DMYHGDXADUDKCQ-UHFFFAOYSA-N

SMILES

Array

solubility

In acetone, hexane 33-50, acetone, ethyl acetate 400-500, n-chlorobutane, chloroform, toluene, N-methyl-2-pyrrolidone >500, dichloromethane >600, dimethylformamide 300-400, ethylene glycol <5, isopropanol, methanol 50-100 (all in g/L at 23 °C)
In water, 0.102 mg/L (pH 5, 7) , 0.135 mg/L (pH 9); both at 20 °C

Synonyms

Fenazaquin; EL 436; EL-436; EL436; XDE 436; XDE-436; XDE436.

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CCOC2=NC=NC3=CC=CC=C32

The exact mass of the compound Fenazaquin is 306.1732 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 7.18e-07 min acetone, hexane 33-50, acetone, ethyl acetate 400-500, n-chlorobutane, chloroform, toluene, n-methyl-2-pyrrolidone >500, dichloromethane >600, dimethylformamide 300-400, ethylene glycol <5, isopropanol, methanol 50-100 (all in g/l at 23 °c)in water, 0.102 mg/l (ph 5, 7) , 0.135 mg/l (ph 9); both at 20 °c. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinazolines - Supplementary Records. It belongs to the ontological category of quinazolines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

fenazaquin metabolism in plants and animals

Author: Smolecule Technical Support Team. Date: February 2026

Fenazaquin Metabolic Pathways and Products

The table below summarizes the primary metabolites of this compound identified in plants and microorganisms, along with key characteristics.

Metabolite Name System of Identification Metabolic Pathway Key Characteristics / Significance
This compound (Parent) Plants (Fruit crops) [1], Fungi (A. niger) [2] - Major residue in crops; highly lipophilic (logP=5.5) [2]
TBPE (2-(4-tert-butylphenyl)ethanol) Plants (Fruit crops) [1], Fungi (A. niger) [2] Ether cleavage [2] [1] Toxicologically relevant; more toxic than parent; requires separate risk assessment [1] [3]
4-OHQ (Quinazolin-4-ol) Plants (Fruit crops) [1], Fungi (A. niger) [2] Ether cleavage [2] [1] Formed especially during processing (e.g., pasteurization) [1]
4-t-butylphenethyl alcohol Fungi (A. niger) [2] Ether cleavage [2] Major metabolite in fungal metabolism [2]

The metabolic pathway is consistent across systems, initiating with the cleavage of the ether bridge. The following diagram illustrates this primary pathway and the key enzymes involved in microorganisms.

fenazaquin_metabolism This compound Metabolism Pathway This compound This compound Ether Bridge Cleavage Ether Bridge Cleavage This compound->Ether Bridge Cleavage 4-Hydroxyquinazoline (4-OHQ) 4-Hydroxyquinazoline (4-OHQ) Ether Bridge Cleavage->4-Hydroxyquinazoline (4-OHQ) Major Plant & Fungal Metabolite TBPE TBPE Ether Bridge Cleavage->TBPE Toxicologically Relevant Metabolite Further Oxidation Further Oxidation TBPE->Further Oxidation Other Metabolites Other Metabolites Further Oxidation->Other Metabolites Cytochrome P450\n(Specific Isoforms) Cytochrome P450 (Specific Isoforms) Cytochrome P450\n(Specific Isoforms)->Ether Bridge Cleavage Catalyzes Piperonyl Butoxide Piperonyl Butoxide Piperonyl Butoxide->Cytochrome P450\n(Specific Isoforms) Inhibits

The primary oxidative metabolism of this compound involves ether bridge cleavage, a process catalyzed by specific cytochrome P450 enzymes in fungi and likely plants.

Detailed Experimental Protocol: Fungal Metabolism

The following methodology, based on the study using Aspergillus niger, provides a model protocol for investigating this compound metabolism in microorganisms [2].

workflow Experimental Workflow for Fungal Metabolism Fungal Culture\n(A. niger) Fungal Culture (A. niger) Treatment with this compound Treatment with this compound Fungal Culture\n(A. niger)->Treatment with this compound Incubation\n(28°C, 200 rpm) Incubation (28°C, 200 rpm) Treatment with this compound->Incubation\n(28°C, 200 rpm) Sample Extraction\n(Homogenize, Filter, Extract with EA) Sample Extraction (Homogenize, Filter, Extract with EA) Incubation\n(28°C, 200 rpm)->Sample Extraction\n(Homogenize, Filter, Extract with EA) Analysis (GC-MS) Analysis (GC-MS) Sample Extraction\n(Homogenize, Filter, Extract with EA)->Analysis (GC-MS) Chemical Oxidation\n(m-CPBA) Chemical Oxidation (m-CPBA) Chemical Oxidation\n(m-CPBA)->Analysis (GC-MS) Inhibitor Studies\n(PBO, Azoles) Inhibitor Studies (PBO, Azoles) Inhibitor Studies\n(PBO, Azoles)->Treatment with this compound

Workflow for studying this compound metabolism in fungi, including chemical oxidation and inhibitor studies for mechanistic insight.

  • Kinetics Study: Aspergillus niger was cultured in Potato Dextrose Broth (PDB) at 28°C. This compound was added to the culture (final concentration ~0.5 mg/L). Cultures were incubated (0-14 days) with shaking (200 rpm). Controls included sterilized culture and media control [2].
  • Metabolite Identification: Post-incubation, the entire culture was homogenized and filtered. The filtrate and mycelia were extracted with methanol, followed by liquid-liquid extraction with ethyl acetate. The concentrated extracts were analyzed by GC-MS (Rtx-5MS column, programmed temperature from 160°C to 295°C) for metabolite identification [2].
  • Chemical Oxidation: To mimic enzymatic oxidation, this compound was reacted with m-chloroperoxybenzoic acid (m-CPBA) in dichloromethane at 25°C. The reaction products were analyzed by GC-MS to compare with fungal metabolites [2].
  • Enzyme Inhibition Studies: Fungal cultures were pre-incubated for 12 hours with specific inhibitors prior to this compound addition [2]:
    • Cytochrome P450 inhibitors: Piperonyl butoxide (PBO), ketoconazole, myclobutanil.
    • Flavin-dependent mono-oxygenase inhibitor: Methimazole.
    • The dissipation rate of this compound was monitored to deduce the enzymes involved.

Key Quantitative Data and Regulatory Toxicity

The experimental and regulatory assessments provide the following critical quantitative data.

Parameter Value / Finding Context / Significance
Half-life in *A. niger* 0.6 days [2] Indicates rapid microbial degradation in soil.
Half-life with PBO inhibitor 58.7 days [2] Confirms metabolism is primarily mediated by cytochrome P450s.
ADI (this compound) 0.005 mg/kg bw/day [1] [3] Toxicological reference for long-term consumer exposure.
ARfD (this compound) 0.1 mg/kg bw [1] [3] Toxicological reference for short-term consumer exposure.
ADI (TBPE) 0.002 mg/kg bw/day [1] [3] Stricter ADI due to higher toxicity of the metabolite.
ARfD (TBPE) 0.002 mg/kg bw [1] [3] Very strict ARfD highlights acute toxicity concern.

Research Gaps and Future Directions

The current research, while informative, leaves several areas open for further investigation:

  • Animal Metabolism: The search results did not reveal new primary studies on this compound's metabolic fate in animals, indicating a significant research gap.
  • Specific P450 Isoforms: While the involvement of specific, azole-insensitive cytochrome P450s in fungi is confirmed [2], the exact isoforms and their equivalents in plants and animals remain unidentified.
  • Analytical Uncertainty: Regulatory assessments note that the extraction efficiency of the enforcement analytical method for this compound has not been fully proven, introducing uncertainty in residue data [1] [3].

References

Comprehensive Technical Guide: Discovery and Development of Quinazoline Acaricide Fenazaquin

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Fenazaquin (CAS 120928-09-8) represents a significant advancement in quinazoline chemistry with specific acaricidal activity against economically important mite species. First introduced in 1993, this mitochondrial electron transport inhibitor has established itself as an important tool in integrated pest management programs across various agricultural systems [1]. This compound's unique biochemical properties stem from its specific action at Site I of the mitochondrial respiratory chain, distinguishing it from other acaricide classes and making it valuable for resistance management [2] [1]. Recent studies have expanded understanding of its environmental profile and potential applications, including emerging research on its use for controlling Varroa destructor mites in apiculture, though this application requires further assessment of sublethal effects on honeybee larvae [2]. The compound continues to be subject to ongoing research and regulatory review, with its current EU approval status extending until 2025-08-31 [1].

Introduction and Chemical Profile

This compound (IUPAC name: 4-tert-butylphenethyl quinazolin-4-yl ether) is a synthetic quinazoline derivative with specific acaricidal properties developed for controlling phytophagous mites in agricultural systems [1]. The molecule consists of a quinazoline heterocycle connected via an ether linkage to a 4-tert-butylphenethyl group, creating a highly lipophilic structure that influences both its biological activity and environmental behavior [1]. The compound typically presents as colorless crystals with a melting point of 80.5°C and decomposes before reaching its boiling point, indicating reasonable thermal stability under normal storage conditions [1].

From a regulatory perspective, this compound is classified under IRAC MoA Group 21A, specifically targeting mitochondrial complex I electron transport [1]. This classification is significant for resistance management programming, as it represents a mode of action distinct from other commonly used acaricides. The compound has undergone extensive regulatory review and is currently approved under EU Regulation 1107/2009 with an expiry date of 2025-08-31, and is not currently listed as a candidate for substitution [1]. The global market for this compound continues to evolve with increasing consideration of Environmental, Social, and Governance (ESG) factors, driving innovations in greener synthesis methods and sustainable application practices [3].

Table 1: Basic physicochemical properties of this compound

Property Value Conditions Reference
Molecular formula C₂₀H₂₂N₂O - [1]
Molecular mass 306.40 g/mol - [1]
Melting point 80.5 °C - [1]
Water solubility 0.102 mg/L 20°C, pH 7 [1]
Log P 5.51 20°C, pH 7 [1]
Vapor pressure Low Not volatile [1]

Discovery and Mechanism of Action

Historical Development and Discovery

This compound was first reported in 1992 and introduced to the market in 1993, emerging from research into quinazoline derivatives with biological activity [1]. The discovery process involved systematic investigation of structure-activity relationships within the quinazoline chemical class, which was known for diverse biological properties including insecticidal and acaricidal effects [2]. Researchers identified that specific substitution patterns on the quinazoline core, particularly when linked to lipophilic aromatic systems, conferred potent acaricidal activity against economically important mite species [2] [1]. The development of this compound represented an important advancement in acaricide chemistry, as it provided a new mode of action distinct from other commercially available products, offering solutions for resistance management in field populations that had developed resistance to other chemical classes.

Biochemical Mechanism of Action

This compound exerts its acaricidal effect through inhibition of mitochondrial electron transport at Site I (Complex I) in the respiratory chain [2] [1]. This specific target site distinguishes it from other acaricide classes such as METI inhibitors (like fenpyroximate and pyridaben) that act at different sites within the mitochondrial electron transport chain. The inhibition of electron transport disrupts cellular energy production by impairing ATP synthesis, leading to rapid cessation of feeding, immobility, and ultimately death in target mite species [2].

The molecular basis for this activity stems from this compound's ability to bind to the ubiquinone binding site of Complex I, preventing the normal electron transfer from NADH to ubiquinone [1]. This disruption of mitochondrial function is particularly effective against arthropod pests, with studies demonstrating that this compound causes remarkable mortality in various mite species including Tetranychus urticae and Varroa destructor [2]. At the biochemical level, exposure to this compound triggers metabolic disturbances characterized by alterations in carbohydrate metabolism, amino acid metabolism, and lipid metabolism, as evidenced by metabolomic studies in honeybee larvae [2].

G This compound This compound Mitochondrial_Complex_I Mitochondrial_Complex_I This compound->Mitochondrial_Complex_I Binds to Electron_Transport_Inhibition Electron_Transport_Inhibition Mitochondrial_Complex_I->Electron_Transport_Inhibition Results in ATP_Production_Disruption ATP_Production_Disruption Electron_Transport_Inhibition->ATP_Production_Disruption Causes Cellular_Energy_Failure Cellular_Energy_Failure ATP_Production_Disruption->Cellular_Energy_Failure Leads to Mortality Mortality Cellular_Energy_Failure->Mortality Results in

This compound acts by inhibiting mitochondrial electron transport at Complex I, disrupting cellular energy production and causing mortality in target mites.

Synthesis Methods and Optimization

Green Synthesis Approach

A notable advancement in this compound production is the development of a green synthesis method that addresses environmental concerns associated with traditional manufacturing processes. This approach focuses on reducing hazardous waste and improving atomic economy while maintaining high yield and purity. The green synthesis method utilizes phosphoryl trichloride (POCl₃) as a key reagent in the chlorination reaction of 4(3H)-quinazolinone, which serves as a critical intermediate [4].

The optimized green synthesis protocol proceeds as follows: 4(3H)-quinazolinone is suspended in an appropriate organic solvent, preferably dichloromethane or toluene, followed by dropwise addition of phosphoryl trichloride with continuous mechanical stirring at controlled temperatures between 0-5°C [4]. The reaction mixture is then warmed to room temperature and stirred for an additional 2-5 hours to complete the chlorination reaction. After the reaction is complete, the mixture is carefully neutralized with a sodium carbonate solution, followed by washing with water to remove impurities [4]. The organic layer is separated and concentrated under reduced pressure to yield 4-chloroquinazoline as a key intermediate. This intermediate is subsequently reacted with 4-tert-butylphenethyl alcohol in the presence of a base catalyst to form this compound through an etherification reaction [4].

The environmental benefits of this green approach include reduced wastewater generation and elimination of highly toxic chlorination agents such as thionyl chloride, phosphorus pentachloride, or triphosgene that are commonly employed in traditional synthesis methods [4]. Additionally, this method simplifies post-processing treatment and improves overall safety profile while maintaining high yield and product purity suitable for commercial application.

Conventional Synthesis Pathways

Traditional synthesis routes for this compound typically involve a multi-step process beginning with 4-tert-butylbenzene ethanol as the starting material. One common method involves bromination of this starting compound using N-bromosuccinimide (NBS) in dichloromethane, followed by purification through washing and column chromatography to yield the intermediate (4-tert-butylphenyl) bromoethane [5] [1].

In the subsequent step, this intermediate undergoes reaction with 4-hydroxyquinazoline in an organic solvent system, with temperatures ranging from 0 to 100°C depending on the specific protocol [5]. The reaction typically involves controlled dropwise addition of reagents followed by insulation for several hours to ensure complete reaction. The crude product is then processed through solvent removal, washing, and recrystallization to obtain this compound with high purity [5]. Alternative conventional methods may employ different halogenation agents or coupling strategies, but generally follow this two-step approach of generating a reactive halide intermediate followed by ether formation with the quinazoline moiety.

Table 2: Comparison of this compound synthesis methods

Parameter Green Synthesis Method Conventional Method
Key chlorination reagent Phosphoryl trichloride (POCl₃) Thionyl chloride, phosphorus pentachloride, or triphosgene
Solvent systems Dichloromethane, toluene, 1,2-dichloroethane Dichloromethane, tetrahydrofuran, diethyl ether
Temperature range 0-100°C (step-dependent) 0-100°C (step-dependent)
Environmental impact Reduced wastewater, eliminated highly toxic reagents Higher wastewater generation, more toxic reagents
Post-processing Simplified treatment More complex purification
Yield High (specific values not provided) High (specific values not provided)

G Start 4(3H)-Quinazolinone Starting Material GreenPath Green Synthesis Path Start->GreenPath POCl₃ reagent ConventionalPath Conventional Path Start->ConventionalPath SOCl₂/PCl₅ reagents Chlorination Chlorination Reaction GreenPath->Chlorination Reduced waste ConventionalPath->Chlorination More toxic waste Intermediate 4-Chloroquinazoline (Key Intermediate) Chlorination->Intermediate Etherification Etherification with 4-tert-butylphenethyl alcohol Intermediate->Etherification Product This compound Product Etherification->Product

This compound synthesis involves chlorination and etherification steps, with green methods using safer reagents to reduce environmental impact.

Efficacy and Biological Activity

Spectrum of Activity and Applications

This compound demonstrates a broad acaricidal spectrum primarily targeting economically important mite species across various agricultural systems. Field studies have established its effectiveness against key pests including Panonychus species (citrus red mites), Tetranychus species (spider mites), and Eutetranychus species [1]. The compound has shown remarkable efficacy in practical applications, with research documenting that this compound can achieve over 70% egg mortality of Tetranychus urticae at recommended field rates [2]. Further supporting its field performance, additional studies reported that a 0.0025% concentration of this compound effectively controlled 60.94% of T. urticae populations on rose plants [2].

This compound is commercially formulated primarily as a suspension concentrate (SC) that is diluted with water and applied as a spray, with common brand names including Magister F, Pride Ultra, and Turkoise [1]. Its approved applications span various crop systems, with particular importance in fruit trees including apples, pears, and citrus; nut crops; and ornamental plants [1]. The compound's lipophilic nature (log P = 5.51) contributes to its residual activity on plant surfaces, while its low water solubility (0.102 mg/L) limits excessive penetration into plant tissues, making it particularly suitable for surface-feeding mite species [1].

Emerging Applications and Recent Findings

Recent investigations have explored the potential of this compound for managing Varroa destructor, a devastating parasitic mite of honeybees, with studies demonstrating 92% mortality of V. destructor within 24 hours of exposure [2]. Semi-field evaluations further supported these findings, showing 80% V. destructor mortality after 42 days of this compound exposure, while maintaining honeybee mortality below 16% in adult bees [2]. However, comprehensive risk assessment studies have revealed potential concerns regarding sublethal effects on honeybee larvae, including disruptions to hemolymph metabolome and gut microbiome at higher application rates [2].

Research on honeybee larvae has demonstrated that chronic exposure to low-dose this compound does not significantly affect larval development, but higher doses significantly increase larval mortality, extend developmental time, and elevate deformity rates in emerged adults [2]. At the metabolic level, this compound exposure primarily disturbs carbohydrate metabolism, amino acid metabolism, and lipid metabolism in honeybee larval hemolymph, indicating potential metabolic stress responses [2]. These findings highlight the importance of precise application rates and timing to minimize non-target effects while maintaining effective pest control.

Ecotoxicological and Environmental Profile

Toxicity to Non-Target Organisms

This compound exhibits a differential toxicity profile across various non-target species, which is crucial for environmental risk assessment. The compound is classified as moderately toxic to mammals but demonstrates higher toxicity to aquatic invertebrates and fish, necessitating careful management to prevent contamination of water bodies [1]. Recent research has provided enhanced understanding of its effects on pollinators, particularly honeybees, revealing that while adult bees show relatively low acute toxicity, larval stages are more sensitive to this compound exposure [2].

Specific ecotoxicological studies indicate that this compound significantly alters the gut microbiome composition in honeybee larvae, reducing beneficial bacterial populations such as Lactobacillus and Bifidobacterium that play important roles in nutrient absorption and pathogen defense [2]. Additionally, chronic exposure to sublethal doses disrupts larval antioxidative, detoxification, and immune functions, potentially increasing susceptibility to other environmental stressors [2]. These findings underscore the importance of considering sublethal effects in comprehensive risk assessments, particularly for non-target arthropods that provide essential ecosystem services like pollination.

Environmental Fate and Behavior

This compound's environmental profile is characterized by high persistence in soil and water systems, with a reported half-life (DT₅₀) of approximately 45 days under typical environmental conditions [2] [1]. The compound's high lipophilicity (log P = 5.51) and low water solubility contribute to strong adsorption to soil organic matter, limiting its potential for leaching into groundwater [1]. However, these same properties raise concerns about bioaccumulation in aquatic sediments and potential impacts on benthic organisms.

The compound demonstrates low volatility under normal environmental conditions, reducing concerns about atmospheric transport and redistribution [1]. In aquatic systems, this compound tends to partition into sediments where it may persist for extended periods, potentially affecting sediment-dwelling organisms. While the compound is not classified as a groundwater contaminant of concern under typical use patterns, its persistence necessitates careful monitoring in areas with repeated applications to prevent accumulation in soil systems [1].

Table 3: Environmental fate and ecotoxicological properties of this compound

Parameter Value Test Organisms/Conditions Reference
Soil DT₅₀ 45 days Typical field conditions [2]
Aquatic toxicity High to moderate Fish, invertebrates, algae [1]
Bee toxicity (adult) <16% mortality Semi-field conditions [2]
Bee larval effects Significant at high doses Metabolic and developmental impacts [2]
Mammalian toxicity Moderate Oral exposure [1]
Bioaccumulation potential High Based on log P = 5.51 [1]

Regulatory Status and Resistance Management

Global Regulatory Status

This compound maintains approved status in multiple global regions under various regulatory frameworks. The compound is currently included in the European Union's pesticide database with approval under EC Regulation 1107/2009 until 31 August 2025 [1]. The dossier rapporteurs for this compound in the EU are Germany and Poland, reflecting the compound's regulatory oversight structure [1]. Importantly, this compound is not currently designated as a Candidate for Substitution in the EU, indicating that regulatory authorities have not identified concerns warranting replacement with alternative substances having lower risk profiles [1].

Beyond the EU, this compound holds registrations in other significant agricultural markets including Morocco and various countries in Asia and the Americas [1]. The United States Environmental Protection Agency has assigned this compound the chemical code 044501, facilitating tracking and regulatory management within the U.S. pesticide registration system [1]. The global market for this compound continues to evolve, with increasing emphasis on Environmental, Social, and Governance (ESG) considerations that are shaping manufacturing practices, application methods, and overall market dynamics [3].

Resistance Management Strategies

Field resistance to this compound has been documented in populations of Tetranychus urticae (two-spotted spider mite), emphasizing the importance of proactive resistance management in preservation of product efficacy [1]. As a mitochondrial electron transport inhibitor (Group 21A), this compound represents a valuable tool in rotation programs with acaricides possessing different modes of action to delay resistance development.

Recommended resistance management strategies include:

  • Rotation programs: Alternating this compound with acaricides from different IRAC classification groups (e.g., METI I, METI II, METI III, or spirocyclic tetronates) to reduce selection pressure [1]
  • Threshold-based applications: Using this compound only when mite populations exceed economic threshold levels rather than calendar-based applications
  • Mixture products: Combining this compound with complementary acaricides having different modes of action, though this approach requires careful evaluation of potential synergistic effects [6]
  • Monitoring programs: Implementing regular resistance monitoring to detect shifts in field susceptibility and adjust management strategies accordingly

The rising prominence of resistance issues aligns with broader industry trends where effective resistance management has become integral to sustainable agricultural practices and product stewardship [7].

Conclusion and Future Perspectives

This compound remains a valuable tool in modern integrated pest management programs nearly three decades after its initial introduction. Its unique biochemical properties and specific mode of action continue to provide effective control of economically important mite species in various agricultural systems. Recent research has expanded understanding of both its potential applications (such as Varroa mite control in apiculture) and its sublethal effects on non-target organisms (particularly honeybee larvae), highlighting the need for balanced risk-benefit assessment in regulatory decisions and use patterns [2].

Future development directions for this compound and related quinazoline compounds include:

  • Formulation innovations: Advancements in delivery systems that enhance target specificity while reducing environmental exposure
  • Green chemistry approaches: Continued optimization of synthesis methods to reduce environmental footprint and improve safety profiles [4] [5]
  • Resistance management: Development of strategic use patterns that preserve long-term efficacy through integration with other control tactics [7] [1]
  • Expanded applications: Responsible exploration of new pest control niches where the compound's specific properties provide advantages over alternatives

References

Environmental Fate and Behavior of Fenazaquin: An In-Depth Technical Guide

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Profile

Fenazaquin is a quinazoline-based acaricide and insecticide first introduced in 1993, used to control mites on a variety of fruits, nuts, and ornamentals [1]. Its mode of action involves the inhibition of mitochondrial electron transport at complex I (site I) [1] [2]. As a lipophilic compound with a high log P value, its behavior in the environment is characterized by low mobility in water and a potential to persist in soil and organic matter [1] [3]. This guide provides a comprehensive technical overview of this compound's environmental fate, supported by quantitative data, experimental protocols, and visualizations of key processes.

Fundamental Physicochemical Properties

The fundamental properties of this compound dictate its interaction with and distribution in the environment. The data below provides a critical foundation for understanding its behavior.

Table 1: Key Physicochemical Properties of this compound

Property Value Conditions / Notes Reference
Chemical Formula C₂₀H₂₂N₂O - [1]
Molecular Mass 306.40 g/mol - [1]
Water Solubility 0.102 mg/L Low; at 20°C, pH 7 [1]
Octanol-Water Partition Coefficient (Log P) 5.51 High; at 20°C, pH 7 [1]
Melting Point 80.5 °C - [1]
Vapor Pressure Not volatile - [1]
Dissociation Constant (pKa) 2.44 At 25°C [1]

Environmental Fate and Persistence

This compound's journey and persistence in the environment are summarized in the following diagram, which outlines its primary degradation pathways and endpoints in agricultural systems.

FenazaquinFate This compound Environmental Fate cluster_soil Soil Environment cluster_water Water Systems cluster_metabolism Transformation Pathways This compound This compound Soil Soil This compound->Soil Water Water This compound->Water Cleavage Ether Bridge Cleavage This compound->Cleavage Microbial/Chemical Leaching Low Leaching Potential Soil->Leaching SoilPersistence May be Persistent Soil->SoilPersistence MicrobialDegradation Microbial Degradation Soil->MicrobialDegradation MicrobialDegradation->Cleavage Aspergillus niger WaterPersistence May be Persistent Water->WaterPersistence Hydrolysis Hydrolysis Water->Hydrolysis Hydrolysis->Cleavage MetaboliteA 4-Hydroxyquinazoline (4-OHQ) Cleavage->MetaboliteA MetaboliteB 2-(4-tert-butylphenyl)ethanol (TBPE) Cleavage->MetaboliteB

Diagram: The primary environmental pathways and transformation of this compound, highlighting key degradation processes.

Degradation Pathways and Metabolites

The core transformation pathway for this compound involves the cleavage of its ether bridge. This reaction has been observed in multiple systems, producing two major metabolites [3] [4]:

  • Quinazolin-4-ol (4-OHQ)
  • 2-(4-tert-butylphenyl)ethanol (TBPE)

Notably, TBPE has been identified as a toxicologically relevant plant metabolite that can be more toxic than the parent compound [4].

Persistence in Specific Environmental Compartments

Table 2: Persistence and Degradation Data for this compound

Compartment / Matrix Half-life (DT₅₀) & Key Findings Experimental Context / Conditions
Soil & Water Systems May be persistent (Half-life: 3 to 60 days) [1] Varies depending on local conditions [1].
Apple Fruit 3.62 - 4.12 days [5] Field trial; varies with application rate.
Microbial Transformation 0.6 days (with Aspergillus niger) [3] Laboratory culture conditions.
Chemical Oxidation 0.1 - 0.5 days [3] Using m-chloroperoxybenzoic acid (MCPBA).

Detailed Experimental Protocols

Protocol for Studying Microbial Metabolism by Soil Fungi

This protocol, adapted from a 2018 study, details the methodology for investigating the fungal metabolism of this compound using Aspergillus niger as a model soil fungus [3].

1. Fungal Culture and Inoculation:

  • Obtain a pure culture of Aspergillus niger (e.g., strain KACC 45093).
  • Prepare a potato dextrose broth (PDB) and sterilize it.
  • Inoculate the sterile PDB with a seed culture of A. niger (e.g., 0.2 g fresh weight mycelium per 200 mL PDB).
  • Incubate the culture for 3 days at 28°C with agitation at 200 rpm.

2. Dosing and Kinetic Study:

  • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
  • Add the stock solution to the fungal culture to achieve the desired test concentration.
  • Continue incubation and collect triplicate culture samples at specific time intervals (e.g., 0, 1, 3, 5, 7, 14 days).
  • Include sterilized control experiments (autoclaved culture) and media control (no fungus) to account for non-biological degradation.

3. Metabolite Extraction:

  • Homogenize the entire culture, including mycelia and medium.
  • Filter the homogenate and extract the filter cake with methanol.
  • Combine and concentrate the extracts under reduced pressure.
  • Suspend the residue in saturated sodium chloride solution and perform liquid-liquid extraction with ethyl acetate.
  • Dry the organic extract over anhydrous sodium sulfate and concentrate it for analysis.

4. Chemical Oxidation Mimic:

  • To compare fungal metabolism with chemical oxidation, dissolve this compound in dichloromethane.
  • Add m-chloroperoxybenzoic acid (MCPBA) in one portion and stir at 25°C.
  • Collect aliquots at various time intervals for analysis.

5. Instrumental Analysis:

  • Analyze extracts using Gas Chromatography-Mass Spectrometry (GC-MS).
  • Suggested GC-MS conditions: Use an Rtx-5MS column. Set the initial temperature to 160°C (hold 10 min), then ramp to 295°C at 2.5°C/min (hold 30 min). Use helium as the carrier gas at 1 mL/min. Operate the mass spectrometer in full scan mode for metabolite identification.

The workflow for this protocol is visualized in the following diagram.

MicrobialProtocol This compound Microbial Metabolism Workflow Start A. niger Culture Inoculate Inoculate in PDB Start->Inoculate Incubate Incubate (3 days, 28°C) Inoculate->Incubate Dose Dose with this compound Incubate->Dose Sample Collect Time-Point Samples Dose->Sample Homogenize Homogenize & Filter Sample->Homogenize Extract Extract with MeOH & Ethyl Acetate Homogenize->Extract Analyze GC-MS Analysis Extract->Analyze Identify Identify Metabolites Analyze->Identify

Diagram: Experimental workflow for studying fungal metabolism of this compound.

Protocol for Assessing Toxicity in Non-Target Organisms

A 2024 study investigated the toxic effects of this compound on honeybee (Apis mellifera) larvae using the following methodology [2]:

1. In Vitro Rearing of Honeybee Larvae:

  • Collect honeybee larvae (≤ 24 hours old) from healthy colonies.
  • Rear the larvae in the laboratory using a standardized artificial diet.

2. Acute and Chronic Toxicity Exposure:

  • Prepare this compound solutions in a suitable solvent (e.g., DMSO) and incorporate them into the larval diet.
  • For acute toxicity tests, expose larvae to a single high dose and monitor mortality over a defined period (e.g., 24-120 hours).
  • For chronic toxicity tests, expose larvae to lower, sublethal doses throughout their developmental period.
  • Include control groups: a negative control (untreated diet) and a solvent control (diet with solvent only).

3. Endpoint Assessment:

  • Developmental Effects: Record daily mortality, developmental time from larva to adult, and adult deformity rates.
  • Metabolomic Analysis: Collect larval hemolymph. Analyze using liquid chromatography-mass spectrometry (LC-MS) to identify and quantify changes in metabolites.
  • Gut Microbiome Analysis: Extract total DNA from larval guts. Perform 16S rRNA gene sequencing to analyze changes in the structure and diversity of the gut microbial community.
  • Histological Examination: Dissect larval guts, fix, section, and stain tissues (e.g., with hematoxylin and eosin) to examine structural integrity under a microscope.

Ecotoxicology and Regulatory Considerations

This compound exhibits moderate to high toxicity to terrestrial and aquatic organisms, and its metabolite TBPE requires careful toxicological consideration [1] [4]. The established toxicological reference values are:

  • This compound: ADI = 0.005 mg/kg bw/day; ARfD = 0.1 mg/kg bw [4]
  • Metabolite TBPE: ADI = 0.002 mg/kg bw/day; ARfD = 0.002 mg/kg bw [4]

Recent residue studies support raising the Maximum Residue Levels (MRLs) for certain crops, with consumer risk assessments indicating that the short-term and long-term intake of residues is unlikely to present a health risk [4].

References

fenazaquin degradation products and metabolites identification

Author: Smolecule Technical Support Team. Date: February 2026

Fenazaquin Metabolites Identified

The table below summarizes the key metabolites of this compound identified in microbial and chemical oxidation studies.

Metabolite Name Context of Identification Proposed Formation Pathway
4-Hydroxyquinazoline (4-OHQ) Microbial transformation (Aspergillus niger); Chemical oxidation (MCPBA) [1] Oxidative cleavage of the ether bridge [1]
2-(4-tert-Butylphenyl)ethanol (TBPE) Microbial transformation (Aspergillus niger); Chemical oxidation (MCPBA); Plant metabolism (EFSA assessment) [1] [2] Oxidative cleavage of the ether bridge [1]
Quinazolin-4-ol Plant metabolism; Processing of crops (hydrolysis) [2] Hydrolytic cleavage, especially during pasteurization [2]

Experimental Protocols for Metabolite Identification

Here is a detailed methodology for studying this compound metabolism, based on the fungal transformation study.

Microbial Transformation using Aspergillus niger [1]
  • Culture Conditions: Grow Aspergillus niger (e.g., strain KACC 45093) in Potato Dextrose Broth (PDB) for 3 days at 28°C and 200 rpm to create a seed culture.
  • Treatment with this compound: Transfer the mycelium to fresh, sterilized PDB. Add this compound dissolved in DMSO to the culture medium. Incubate the treated culture at 28°C and 200 rpm for a specific period (e.g., 0 to 14 days). Include sterilized control experiments to account for non-biological degradation.
  • Extraction of Metabolites:
    • Homogenize the entire culture (mycelia and medium).
    • Filter the homogenized culture and extract the filter cake twice with methanol.
    • Combine the extracts, concentrate them under reduced pressure, and suspend the residue in saturated sodium chloride solution.
    • Perform liquid-liquid extraction three times with ethyl acetate.
    • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate to dryness before analysis.
Chemical Oxidation Mimicking Enzymatic Activity [1]
  • Reaction Setup: Dissolve this compound in dichloromethane.
  • Oxidation Initiation: Add m-chloroperoxybenzoic acid (MCPBA) solution in dichloromethane to the this compound solution in a single portion.
  • Incubation: Stir the reaction mixture at 25°C. Collect aliquots at various time intervals for analysis.
Instrumental Analysis [1]
  • Analysis Technique: Gas Chromatography-Mass Spectrometry (GC-MS).
  • GC-MS Conditions:
    • Column: Rtx-5MS (30 m length, 0.25 µm film thickness, 0.25 mm internal diameter).
    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
    • Oven Program: Initial temperature 160°C (hold for 10 min), then ramp to 295°C at a rate of 2.5°C/min (hold for 30 min).
    • Detection: Operate the mass spectrometer in full scan mode to identify metabolites based on their mass spectra.
Enzyme Inhibition Study [1]
  • Inhibitor Pre-treatment: Pre-incubate the A. niger culture with specific metabolic inhibitors for 12 hours before adding this compound.
  • Key Inhibitors:
    • Cytochrome P450 (CYP) Inhibitors: Piperonyl butoxide, ketoconazole, myclobutanil.
    • Flavin-dependent Mono-oxygenase (FMO) Inhibitor: Methimazole.
  • Analysis: After incubation with this compound, extract and analyze the samples via GC-MS to measure the remaining parent compound and compare dissipation half-lives against a control with no inhibitor.

Metabolic Pathway Visualization

The following diagram illustrates the primary oxidative degradation pathway of this compound as identified in the study with Aspergillus niger and confirmed by chemical oxidation. The cleavage of the ether bridge is the critical initial step.

fenazaquin_pathway This compound This compound Intermediate Unstable Intermediate (Ether Bridge Cleavage) This compound->Intermediate Oxidative Cleavage Metabolite_A 4-Hydroxyquinazoline (4-OHQ) Intermediate->Metabolite_A Metabolite_B 2-(4-tert-Butylphenyl)ethanol (TBPE) Intermediate->Metabolite_B

The diagram above shows the established oxidative degradation pathway of this compound, leading to its primary metabolites [1].

Key Insights and Data Gaps

  • Primary Mechanism: The core metabolic pathway involves the oxidative cleavage of the ether bridge in this compound, a reaction catalyzed by specific cytochrome P450 (CYP) enzymes in A. niger (as evidenced by strong inhibition with piperonyl butoxide) and mimicked by chemical oxidation with MCPBA [1].
  • Toxicological Relevance: The metabolite TBPE is toxicologically relevant and of higher toxicity than the parent this compound, necessitating separate risk assessments in consumer safety evaluations [2].
  • Analytical Note: While the fungal study used GC-MS for metabolite identification [1], current enforcement methods for residue analysis in food matrices typically use HPLC-MS/MS to achieve lower limits of quantification (e.g., 0.01 mg/kg) [2].

References

Toxicological Profile and Health Reference Values

Author: Smolecule Technical Support Team. Date: February 2026

The core toxicological assessment for fenazaquin has been established by the Joint FAO/WHO Meeting on Pesticide Residues (JMPR). The following table summarizes the key health reference values from the most recent evaluation [1].

Parameter Value Comments
Acceptable Daily Intake (ADI) 0–0.05 mg/kg bw Applies to this compound and its metabolites TBPE and 4-OH.
Acute Reference Dose (ARfD) 0.1 mg/kg bw Applies to this compound and its metabolites TBPE and 4-OH.

These values represent the amount of a substance that can be ingested daily over a lifetime (ADI) or in a single day (ARfD) without appreciable health risk [2]. The JMPR evaluation from 2017 is the source for these figures, and it is noted that the database does not include the recommended Maximum Residue Levels (MRLs) [1].

Mechanism of Action and Environmental Fate

This compound is a quinazoline insecticide and acaricide that works by inhibiting mitochondrial electron transport at site I of the respiratory chain, leading to energy disruption and death in target pests [3] [4]. Its environmental behavior and metabolic pathways are key to understanding its overall toxicological profile.

  • Metabolic Pathway: Research using the soil fungus Aspergillus niger as a model organism shows that this compound is rapidly metabolized. The primary transformation involves oxidative cleavage, leading to two major metabolites: 4-Hydroxyquinazoline and 4-t-butylphenethyl alcohol [3].
  • Enzymatic Control: Inhibitor studies indicate that this oxidative metabolism is specifically catalyzed by cytochrome P450s that are insensitive to common azole fungicides like ketoconazole and myclobutanil. However, the metabolism is strongly inhibited by piperonyl butoxide, identifying it as a potential synergist [3].
  • Persistence: this compound is a lipophilic compound (logP = 5.5) with a reported half-life ranging from 3 to 60 days in soils and aqueous systems [3].

The diagram below illustrates the primary metabolic pathway of this compound as identified in microbial studies [3].

fenazaquin_metabolism This compound This compound 4-Hydroxyquinazoline 4-Hydroxyquinazoline This compound->4-Hydroxyquinazoline Oxidative Cleavage 4-t-butylphenethyl alcohol 4-t-butylphenethyl alcohol This compound->4-t-butylphenethyl alcohol Oxidative Cleavage

Emerging Research on Non-Target Organism Toxicity

Recent scientific literature has expanded the understanding of this compound's effects, particularly on non-target species like honeybees.

  • Toxicity to Honeybee Larvae: A 2024 study investigated the effects of this compound on honeybee (Apis mellifera) larvae. While this compound has been considered a candidate for controlling the parasitic Varroa destructor mite in hives, the study found that high doses can be toxic to larval development. Key findings include [4]:

    • Increased Mortality & Developmental Delays: High-dose exposure significantly increased larval mortality, extended developmental time, and raised the deformity rate in emerged adult bees.
    • Metabolic Disruption: Analysis of the larval hemolymph metabolome revealed that high-dose this compound primarily disrupted glycerophospholipid and amino acid metabolism.
    • Impact on Gut Microbiome: Chronic exposure to high doses also altered the structure of the larval gut microbiome and caused damage to gut tissue.
  • Experimental Protocol (In Vitro Larval Rearing): The methodology from this study provides a reproducible model for toxicity assessment [4]:

    • Larval Sourcing: Honeybee larvae were collected from healthy field colonies within 24 hours of hatching.
    • In Vitro Rearing: Larvae were reared in a laboratory incubator at 35°C and 90% relative humidity.
    • Dosing: this compound was dissolved and administered orally at specific doses (e.g., 0.5, 2.5, and 5.0 μg/larva) to assess acute and chronic toxicity.
    • Analysis: Outcomes were measured through larval mortality, development time, adult deformity rates, hemolymph metabolomics (via LC-MS), gut histology, and microbiome sequencing.

Interpretation and Application of Reference Values

The ADI and ARfD are foundational for human health risk assessment. While not provided in the search results for this compound specifically, Health Canada's approach illustrates how these values are applied to derive Human Health Reference Values (HHRVs) for drinking water [2]:

  • Long-term HHRV = (ADI × Body Weight × Allocation Factor) / Daily Water Intake. A typical allocation factor of 20% is used to account for exposure from other sources like food.
  • Short-term HHRV = (ARfD × Body Weight) / Daily Water Intake. No allocation factor is used for a single-day exposure event.

This framework ensures that potential exposure through drinking water remains well below levels that would pose a health risk.

References

fenazaquin soil persistence and half-life studies

Author: Smolecule Technical Support Team. Date: February 2026

Fenazaquin Soil Half-Life and Persistence Data

The table below summarizes quantitative data on this compound dissipation in soil from various field and laboratory studies.

Study Context / Crop Application Rate (g a.i. ha⁻¹) Half-life (Days, Range or Mean) Time to Dissipate below LOQ (Days) Citation
Chilli (2-year field study) 125, 156.25, 250 2.41 - 3.35 15 (for lower doses), 20 (for 2X dose) [1] [2]
Apple orchard 0.004% and 0.008% concentration Data not specified in soil Not specified [3]
Laboratory (Soil & Fungus) Not applicable (in-vitro) 0.6 (with Aspergillus niger) Not studied [4]
General Range Varied ~3 to 60 days (as cited in a review) Not applicable [4]

Detailed Experimental Protocols

The core methodology for conducting a this compound dissipation study in the field involves a structured workflow, which can be summarized as follows:

G cluster_A Field Trial Phase cluster_B Laboratory Analysis Phase A 1. Field Setup & Application B 2. Sampling & Storage A->B C 3. Extraction & Cleanup B->C D 4. Instrumental Analysis C->D E 5. Data Processing D->E

Experimental workflow for field dissipation studies

Here is a detailed breakdown of each step in the experimental protocol:

  • Field Setup and Application: A typical field trial involves multiple plots with replicated treatments. This compound is applied according to Good Agricultural Practices (GAP), often at the recommended dose (X) and higher multiples (e.g., 1.25X, 2X) to understand dose-dependent persistence. Applications are typically foliar, sometimes followed by a second application after a 10-day interval to simulate common practices [1] [2].
  • Sampling and Storage: Soil (and crop) samples are collected randomly from each plot at predetermined intervals (e.g., 0, 1, 3, 7, 10, 15, 20, and 30 days after application). The "0-day" sample is crucial for determining the initial deposit. Samples are stored at -20°C to prevent degradation before analysis [3] [2].
  • Extraction and Cleanup:
    • Extraction: A representative sub-sample of soil is processed. Residues are extracted using organic solvents like ethyl acetate or methanol through shaking, homogenization, or blending [3] [4].
    • Cleanup: Raw extracts often contain co-extracted compounds that can interfere with analysis. Cleanup is performed using techniques like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) method or other column chromatography to isolate this compound [2].
  • Instrumental Analysis and Quantification:
    • The final extract is analyzed using highly specific and sensitive techniques. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the modern standard, providing high accuracy and a low Limit of Quantification (LOQ), typically 0.01 mg/kg [1] [2] [5].
    • Gas Chromatography (GC) with detectors like a Thermionic Specific Detector (TSD) is also used [3].
  • Data Processing and Modeling:
    • Residue concentration data is plotted over time to create a dissipation curve.
    • The half-life (DT₅₀) is calculated using a first-order kinetics model [1]. The formula is: C_t = C₀ * e^(-kt), where C_t is the concentration at time t, C₀ is the initial concentration, and k is the dissipation rate constant. The half-life is then calculated as DT₅₀ = ln(2)/k.

Microbial Degradation and Metabolites

Microorganisms play a significant role in the degradation of this compound in soil.

  • Key Microbial Actors: The fungus Aspergillus niger, common in agricultural soils, can rapidly metabolize this compound with a half-life of only 0.6 days in a controlled liquid culture [4].
  • Degradation Mechanism: Studies with specific enzyme inhibitors indicate that the initial oxidative breakdown of this compound is primarily catalyzed by cytochrome P450 (CYP) enzymes, not by flavin-dependent mono-oxygenases. The inhibitor piperonyl butoxide significantly reduced the degradation rate [4].
  • Primary Metabolites: The main metabolic pathway involves cleavage of the ether bond, leading to two major metabolites: 4-hydroxyquinazoline (4-OHQ) and 4-t-butylphenethyl alcohol (TBPE). The metabolite TBPE is of particular concern as it is considered more toxic than the parent this compound and is included in the residue definition for dietary risk assessment [4] [5].

Advanced Remediation and Regulatory Context

Beyond natural degradation, advanced methods are being developed to remove this compound from the environment.

  • Adsorptive Removal: Novel materials like alginate-modified CuNiLa layered double hydroxide (Alg/LDH) composites have been synthesized and show high efficiency in adsorbing and removing this compound from water and soil. This adsorption follows a pseudo-second-order kinetic model and the Langmuir isotherm, indicating a monolayer, chemical rate-controlled process [6] [7].
  • Regulatory Status and MRLs: The European Food Safety Authority (EFSA) has established toxicological reference values for this compound, including an ADI of 0.005 mg/kg body weight/day and an ARfD of 0.1 mg/kg body weight. The metabolite TBPE has stricter values (ADI and ARfD of 0.002 mg/kg bw/day). Recent assessments have led to setting or modifying Maximum Residue Levels (MRLs) for various crops, confirming the safety of established use patterns when followed correctly [5].

Key Takeaways for Researchers

  • Persistence Profile: this compound exhibits a moderate persistence in soil, with typical field half-lives of 2-4 days, though this can vary with environmental conditions [1] [2] [4].
  • Critical Metabolite: The formation of the toxic metabolite TBPE must be considered in any comprehensive environmental or dietary risk assessment [5].
  • Promising Remediation: Advanced adsorbents like LDH composites represent a promising, high-capacity technology for targeted remediation of this compound contamination [6] [7].

References

Application Note: Determination of Fenazaquin Residues in Chilli and Soil by LC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Fenazaquin is an acaricide used in agriculture, including on chilli crops. Monitoring its residue levels is crucial for ensuring food safety and compliance with regulations. This application note details a robust method for quantifying this compound residues in green chilli, red chilli, and soil using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method has been validated over a two-year study period, demonstrating high sensitivity and reliability [1] [2].

2. Experimental Protocol

The following workflow outlines the major steps for the determination of this compound residues in chilli.

fenazaquin_workflow This compound Residue Analysis Workflow start Sample Collection (Green Chilli, Red Chilli, Soil) prep Sample Preparation start->prep  Homogenization extr Extraction prep->extr  Weighing clean Clean-up extr->clean  Acetonitrile lcms LC-MS/MS Analysis clean->lcms  Centrifugation & Filtration data Data Analysis lcms->data  Chromatographic Data res Result Calculation data->res  Quantification

2.1. Materials and Reagents

  • Analytical Standard: this compound (purity >99%)
  • Solvents: Acetonitrile, Methanol (HPLC/MS grade)
  • Clean-up Sorbents: Primary Secondary Amine (PSA), C18, Graphitized Carbon Black (GCB), Anhydrous Magnesium Sulfate (MgSO₄) [3]
  • Apparatus: Analytical balance, homogenizer, centrifuge, vortex mixer, LC-MS/MS system.

2.2. Detailed Procedures

  • Sample Preparation: Homogenize representative samples of green chilli, red chilli, and soil. Store at -20°C until analysis [1] [2].
  • Extraction: Weigh 10 g of homogenized sample into a centrifuge tube. Add 10 mL of acetonitrile and shake vigorously for 1 minute. Add a salt mixture (e.g., 4g MgSO₄, 1g NaCl) for liquid-liquid partitioning, shake again, and centrifuge [3] [4].
  • Clean-up (d-SPE): Transfer an aliquot of the extract (e.g., 1 mL) into a tube containing dispersive Solid-Phase Extraction (d-SPE) sorbents. A typical combination is 50 mg PSA, 50 mg C18, and 10 mg GCB (note: GCB may absorb planar pesticides, use with caution). Vortex and centrifuge to obtain a clear supernatant [3] [4].
  • LC-MS/MS Analysis:
    • Chromatography: Inject the cleaned extract into the LC system. Use a reversed-phase C18 column (e.g., 100 mm x 4.6 mm, 2.6 μm). The mobile phase is a gradient of (A) water and (B) methanol, both with 0.1% formic acid, at a flow rate of 0.5 mL/min.
    • Mass Spectrometry: Operate the MS in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). Monitor specific precursor ion → product ion transitions for this compound for quantification and confirmation.

3. Method Validation and Key Parameters The method was validated according to standard guidelines, with key parameters summarized below.

Table 1: Analytical Method Performance Parameters [1] [2]

Parameter Value
Limit of Detection (LOD) 0.003 mg kg⁻¹
Limit of Quantification (LOQ) 0.01 mg kg⁻¹
Linear Range 0.001 - 0.5 mg kg⁻¹ (with R² > 0.99)
Recovery (%) 70 - 120% (as per SANTE guidelines)
Precision (RSD%) < 15%

Table 2: this compound Dissipation in Chilli and Soil (Summary of Two-Year Study) [1] [2]

Matrix Application Dose (g a.i. ha⁻¹) Mean Initial Deposit (mg kg⁻¹) Dissipation to >96% (Days) Half-life (Days)
Green Chilli 125 (X) 0.74 - 0.78 20 3.22 - 3.93
156.25 (1.25X) 1.17 - 1.20 20
250 (2X) 1.70 - 1.79 20
Soil 125 (X) 0.18 - 0.19 15 2.41 - 3.35
156.25 (1.25X) 0.22 - 0.25 15
250 (2X) 0.39 - 0.44 20
Red Chilli All Doses Residues present at 25 days; below LOQ at maturity

4. Critical Considerations for Analysis

  • Matrix Effects: Chilli is a complex matrix with high pigment and capsaicinoid content, which can cause significant ion suppression or enhancement. Using matrix-matched calibration standards is essential for accurate quantification [4].
  • Waiting Period (Pre-harvest Interval): Based on the dissipation data, a waiting period of 3, 5, and 8 days is recommended for green chilli after the application of this compound at 125, 156.25, and 250 g a.i. ha⁻¹, respectively [1] [2].

References

Analytical Method for Fenazaquin Determination in Tomato and Water Matrices

Author: Smolecule Technical Support Team. Date: February 2026

This document provides a detailed protocol for the determination of the acaricide fenazaquin in environmental water and fresh tomato samples. The method leverages QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for sample cleaning and Switchable Solvent Liquid Phase Microextraction (SS-LPME) for analyte preconcentration, enabling ultratrace-level analysis by Gas Chromatography-Mass Spectrometry (GC-MS) [1]. This combined approach significantly enhances the detection power of GC-MS for this compound.

Introduction and Principle

This compound is a lipophilic acaricide used in agricultural systems. Monitoring its residue levels in crops like tomatoes and adjacent water bodies is crucial for environmental and food safety.

The QuEChERS method provides an efficient mechanism to extract this compound from a complex tomato matrix and purify the extract by removing common interferences like organic acids, pigments, and sugars [2]. The subsequent SS-LPME step is a preconcentration technique that uses a solvent which can switch its hydrophilicity in response to a chemical stimulus (like a change in pH), allowing for efficient partitioning and concentration of this compound from the aqueous extract into a small volume of organic solvent [1]. This two-step process results in a clean, concentrated sample ideal for sensitive GC-MS detection.

Materials and Equipment
Category Items
Chemicals & Reagents This compound analytical standard (high purity), Acetonitrile (HPLC grade), Switchable solvent (e.g., N,N-Dimethylcyclohexylamine), Sodium hydroxide (NaOH), QuEChERS kits (containing MgSO₄, NaCl, PSA, etc.) [1] [2].
Equipment Gas Chromatograph-Mass Spectrometer (GC-MS), Vortex mixer, Centrifuge, Analytical balance, Micropipettes, Volumetric flasks and cylinders, Centrifuge tubes, GC vials [1].
Samples Lake, irrigation canal, well, and wastewater; Fresh tomato fruits [1].
Detailed Experimental Protocol

Workflow Overview The following diagram illustrates the complete analytical procedure, from sample preparation to final analysis:

G Start Start Sample Preparation Water Water Samples Start->Water Tomato Tomato Samples Start->Tomato Water_Filt Filtration Water->Water_Filt Tomato_Hom Homogenization Tomato->Tomato_Hom Combine Combine Extracts Water_Filt->Combine For tomato analysis Quechers QuEChERS Extraction Tomato_Hom->Quechers Quechers->Combine LPME SS-LPME Preconcentration Combine->LPME GCMS GC-MS Analysis LPME->GCMS Data Data Analysis GCMS->Data

3.1. Sample Preparation

  • Water Samples: Filter the water samples (e.g., lake, wastewater) to remove any particulate matter [1].
  • Tomato Samples: Homogenize a representative sample of fresh tomatoes. Weigh 10 g of the homogenate into a 50 mL centrifuge tube [1] [2].

3.2. QuEChERS Extraction and Clean-up (for Tomato Matrices)

  • Note: This step is specific to tomato and other fruit/vegetable matrices. It is not required for water samples.
    • Add 10 mL of acetonitrile to the 50 mL tube containing the tomato homogenate.
    • Vortex the mixture vigorously for approximately 1 minute.
    • Add a commercial QuEChERS salt mixture (typically containing 4 g MgSO₄, 1 g NaCl, and buffering salts).
    • Shake the tube immediately and vigorously for 1 minute to prevent salt clumping and ensure proper partitioning of the acetonitrile phase.
    • Centrifuge the tube at >4000 RPM for 5 minutes.
    • The upper acetonitrile layer, which contains the extracted this compound, is then transferred for the next step [2] [3].

3.3. Switchable Solvent Liquid Phase Microextraction (SS-LPME) This step is performed on the purified tomato extract or the filtered water sample.

  • Place the sample (tomato extract or water) into a suitable vial.
  • Add 1.5 mL of 1.0 M sodium hydroxide (NaOH) solution. This changes the pH, inducing the formation of the switchable solvent.
  • Add 0.50 mL of the switchable solvent (the specific chemical identity is typically an amine like N,N-Dimethylcyclohexylamine).
  • Vortex the mixture for 15 seconds. During this step, this compound partitions into the fine droplets of the switchable solvent.
  • Centrifuge the mixture to separate the phases. The dense, small-volume solvent phase containing the concentrated this compound settles at the bottom.
  • Carefully collect the solvent phase using a micro-syringe for injection into the GC-MS [1].

The mechanism of the SS-LPME process for concentration is detailed below:

G SS_Start Aqueous Sample + this compound Add_Base Add 1.5 mL 1.0 M NaOH SS_Start->Add_Base Add_Solvent Add 0.50 mL Switchable Solvent Add_Base->Add_Solvent Vortex_Step Vortex for 15s Add_Solvent->Vortex_Step Centrifuge_Step Centrifuge Vortex_Step->Centrifuge_Step Two_Phases Phase Separation Centrifuge_Step->Two_Phases Collect Collect Solvent Phase for GC-MS Two_Phases->Collect

3.4. Instrumental Analysis: GC-MS Parameters

  • Chromatography: Use a GC system equipped with a non-polar or mid-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm i.d., 0.25 µm film thickness). The oven temperature program should be optimized to achieve good separation of this compound from matrix interferences.
  • Mass Spectrometry: Operate the MS in electron ionization (EI) mode. Select specific quantification and qualification ions for this compound for use in Selected Ion Monitoring (SIM) mode to enhance sensitivity [1] [3].
Method Validation and Performance Data

The described method was rigorously validated. The table below summarizes key performance metrics [1].

Validation Parameter Performance Value
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.18 ng/mL
Enhancement in Detection Power ~800-fold compared to direct GC-MS
Recovery in Spiked Tomato Samples ~100% (using matrix-matched calibration)
  • Linearity: The method demonstrated a linear response over a relevant concentration range for this compound.
  • Accuracy: Accuracy was confirmed by analyzing spiked recovery samples. The use of matrix-matched calibration standards (standards prepared in a blank tomato extract) was critical to compensate for matrix effects and obtain accurate, near-quantitative (~100%) recovery results in tomato samples [1].
  • Specificity: The GC-MS in SIM mode provided high specificity, with minimal interference from the tomato matrix after QuEChERS clean-up.
Troubleshooting and Best Practices
  • Matrix Effects: For complex matrices like tomatoes, always use matrix-matched calibration standards to ensure accurate quantification. This corrects for signal suppression or enhancement caused by co-extracted compounds [1] [3].
  • QuEChERS Clean-up: If the sample extract remains colored after clean-up, indicating residual pigments, consider adding a small amount of graphitized carbon black (GCB) to the d-SPE step. However, test this first, as GCB can also adsorb planar pesticide molecules [2].
  • SS-LPME Reproducibility: Ensure consistent and rigorous vortexing (15 s) during the SS-LPME step to achieve a fine dispersion of the solvent and reproducible extraction efficiency [1].
  • Instrument Maintenance: To maintain GC-MS sensitivity, regularly maintain the instrument, including changing the GC liner and trimming the injection port septum, as matrix components can accumulate even after clean-up.

Conclusion

The integrated QuEChERS-SS-LPME-GC-MS method is a robust, highly sensitive, and accurate procedure for determining ultratrace levels of this compound in both water and fresh tomato matrices. The SS-LPME step provides exceptional preconcentration, while QuEChERS effectively tackles the complex tomato matrix. This protocol is fit-for-purpose for environmental monitoring and food safety compliance testing.

References

Fenazaquin Analytical Method Validation: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

This document provides detailed application notes and experimental protocols for the analytical method validation of fenazaquin, a miticide/insecticide used in agricultural applications. The content is specifically tailored for researchers, scientists, and drug development professionals involved in pesticide residue analysis and regulatory method development.

Introduction to this compound and Analytical Considerations

This compound (4-[2-[4-(1,1-dimethylethyl)phenyl]ethoxy]quinazoline) is a miticide/insecticide used on various crops. Its metabolism produces several relevant compounds, including TBPE (2-(4-tert-butylphenyl) ethanol) and quinazolin-4-ol (4-OHQ), which must be considered in analytical methods. The European Food Safety Authority (EFSA) has established separate residue definitions for enforcement (parent this compound) and risk assessment (this compound and TBPE) [1].

Key chemical properties of this compound include its fat-soluble nature, which influences method development for different commodity matrices. During processing, especially in beer production, this compound readily degrades to 4-OHQ, particularly under pasteurization conditions, necessitating comprehensive analytical methods that can monitor these transformation products [1].

Method Validation Parameters and Performance Characteristics

Regulatory Context and Scope

Analytical methods for this compound must demonstrate reliability across various food matrices to support maximum residue limit (MRL) enforcement and dietary risk assessment. For hops, the validated Limit of Quantification (LOQ) is established at 0.01 mg/kg, which is sufficiently sensitive to monitor residues at the import tolerance level of 30 mg/kg [1].

The method must be applicable to diverse commodity groups, including high-water, high-oil, high-acid, and dry content commodities, with particular attention to matrix effects that can significantly impact method performance [1].

Quantitative Validation Parameters

Comprehensive method validation requires assessment of multiple parameters to ensure reliability, accuracy, and precision. The following table summarizes key validation parameters for this compound analytical methods:

Table 1: Method Validation Parameters for this compound Analysis

Validation Parameter Performance Criteria Matrix Reference
Limit of Quantification (LOQ) 0.01 mg/kg Hops [1]
Linearity R² ≥ 0.99 Almonds [2]
Recovery Range 70-120% Corn-based products [3]
Intra-day Precision (RSD) < 12.9% Corn-based products [3]
Inter-day Precision (RSD) < 15.1% Corn-based products [3]
Matrix Effect Range 13% to 161% Corn-based products [3]

These parameters demonstrate that properly validated methods for this compound can achieve the rigorous standards required for regulatory compliance monitoring. The strong matrix effects observed in some matrices (13-161%) highlight the importance of matrix-matched calibration or effective clean-up procedures [3] [2].

Detailed Experimental Protocols

Sample Extraction and Clean-up (QuEChERS-based method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach provides an effective framework for this compound residue analysis. The following protocol is adapted from validated methods used for pesticide multi-residue analysis:

Table 2: QuEChERS Extraction and Clean-up Protocol

Step Parameter Specification
Sample Preparation Homogenization Representative sampling, particle size reduction
Extraction Solvent Acetonitrile (typically)
Extraction Additives Salts for partitioning (MgSO₄, NaCl)
Clean-up Sorbents PSA and C18 combination [2]
Clean-up Alternative Freezing-out clean-up for complex matrices [4]
Analysis Techniques LC-MS/MS and/or GC-MS

The combination of PSA and C18 sorbents has demonstrated the best recovery results in the clean-up step for complex matrices like almonds [2]. For particularly challenging matrices, a freezing-out clean-up can be implemented to remove additional interferents [4].

The following workflow diagram illustrates the complete analytical process for this compound determination:

G SamplePrep Sample Preparation (Homogenization) Extraction Extraction (QuEChERS method) SamplePrep->Extraction CleanUp Clean-up (PSA + C18 sorbents) Extraction->CleanUp LCAnalysis LC-MS/MS Analysis CleanUp->LCAnalysis GCAnalysis GC-MS Analysis CleanUp->GCAnalysis DataProcessing Data Processing LCAnalysis->DataProcessing GCAnalysis->DataProcessing Validation Method Validation DataProcessing->Validation

Figure 1: Analytical Workflow for this compound Determination

Instrumental Analysis Conditions
3.2.1. Comprehensive Two-Dimensional Liquid Chromatography (LC × LC-MS/MS)

For complex matrices like corn-based products, comprehensive two-dimensional liquid chromatography coupled with tandem mass spectrometry provides superior separation and sensitivity:

  • Separation System: Comprehensive two-dimensional liquid chromatography (LC × LC)
  • Detection: Tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM)
  • Scope: Multi-class analysis of 112 pesticides including this compound [3]

This advanced setup successfully addressed the challenge of analyzing over a hundred pesticides in complex corn matrices, with only three pesticides detected below the LOQ and MRL in actual samples [3].

3.2.2. LC-MS/MS and GC-MS Complementary Analysis

For comprehensive coverage of pesticides including this compound, complementary use of LC-MS/MS and GC-MS is recommended:

Table 3: Instrumental Analysis Parameters

Parameter LC-MS/MS GC-MS
Linear Range R² ≥ 0.99 [2] R² ≥ 0.99 [2]
LOD Range 0.28-3.00 μg/kg [2] Instrument dependent
LOQ Range 0.92-9.98 μg/kg [2] Instrument dependent
Matrix Effects Minimal [2] Strong [2]
Recovery 70.03-119.82% [2] Method dependent

The significant difference in matrix effects between techniques underscores the importance of technique selection based on the specific matrix and available instrumentation.

Method Application to Real Samples

Validated methods have been successfully applied to the analysis of this compound residues in various commodities:

  • Hops: Methods validated at LOQ of 0.01 mg/kg support the import tolerance of 30 mg/kg [1]
  • Corn products: Three pesticides were detected at trace levels below LOQ and MRL using the comprehensive LC × LC-MS/MS method [3]
  • Almonds: In a comprehensive study of 90 almond samples, no pesticides were detected at levels equal to or higher than LODs, demonstrating the method's applicability to nut matrices [2]

During beer production studies, this compound residues were not detected in the final beer product, though processing factors indicated transformation to TBPE and 4-OHQ during processing [1].

Troubleshooting and Quality Control

Addressing Analytical Challenges
  • Matrix Effects: Use matrix-matched calibration standards or isotope-labeled internal standards to compensate for strong matrix effects, particularly in GC-MS analysis [2]
  • Extraction Efficiency: Ensure complete extraction efficiency validation, as this was identified as a potential uncertainty in some validations [1]
  • Transformation Products: Include TBPE and 4-OHQ in the analytical scope, especially for processed commodities where this compound degradation occurs [1]
Quality Control Protocols
  • Implement system suitability tests before each analytical batch
  • Include procedural blanks, replicates, and spikes at multiple concentrations (e.g., 50, 500, and 1000 μg/kg) to verify recovery and precision [3]
  • Participate in proficiency testing schemes when available
  • Conduct regular calibration verifications with quality control samples

Conclusion

The analytical method validation for this compound requires careful attention to matrix-specific effects, comprehensive coverage of relevant metabolites, and rigorous demonstration of method performance against regulatory criteria. The protocols outlined herein provide a robust framework for developing, validating, and implementing reliable analytical methods for this compound determination in various food commodities.

The QuEChERS-based approach, complemented by advanced detection techniques like LC × LC-MS/MS, delivers the necessary sensitivity, accuracy, and precision to support MRL compliance verification and consumer safety assessments.

References

Comprehensive Application Notes and Protocols for GC-MS Analysis of Fenazaquin in Environmental Samples

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Fenazaquin is an important pesticide used in agricultural systems for controlling mite infestations in various crops. As environmental monitoring of pesticide residues becomes increasingly important for ecological and public health protection, reliable analytical methods for determining this compound at ultratrace levels in complex matrices are essential for researchers and regulatory agencies. Gas chromatography-mass spectrometry (GC-MS) has emerged as a powerful technique for such determinations due to its high sensitivity, selectivity, and ability to provide confirmatory analysis. These application notes detail optimized protocols for this compound determination in environmental samples, focusing on water matrices (including lake, irrigation canal, well, and wastewater) and tomato samples, based on current literature and methodological advancements.

The methodology described herein incorporates green chemistry principles by minimizing organic solvent consumption through miniaturized extraction techniques, aligning with current trends in environmentally responsible analytical chemistry. Sample preparation combines the QuEChERS (Quick, Easy, Cheap, Efficient, Rugged, and Safe) approach for sample cleaning with switchable solvent liquid phase microextraction (SS-LPME) for preconcentration, enabling significant enhancement of detection power compared to direct GC-MS analysis [1]. This combination addresses the challenge of determining low pesticide concentrations in complex environmental and food matrices while reducing the environmental impact of the analytical process itself.

Principle of the Method

Analytical Approach

The determination of this compound at ultratrace levels requires sophisticated sample preparation to isolate the analyte from complex matrices and concentrate it to detectable levels. The method employs a two-step sample preparation process beginning with QuEChERS as an effective sample cleaning procedure, followed by SS-LPME as a preconcentration technique. This combined approach significantly enhances the detection capability of GC-MS instrumentation, with approximately 800-fold improvement in detection power compared to direct GC-MS determination of this compound [1].

The mechanism of SS-LPME relies on the use of solvents that can switch between hydrophilic and hydrophobic forms in response to changes in solution chemistry, particularly pH adjustment. This property allows efficient extraction and concentration of the target analyte from aqueous samples. When the solvent is in its hydrophobic form, it can extract this compound from the aqueous sample; after phase separation and volume reduction, the concentrated analyte can be introduced to the GC-MS system. The chromatographic separation is achieved through optimized temperature programming and stationary phase selection, while mass spectrometric detection provides the necessary sensitivity and specificity through selected ion monitoring (SIM) mode.

Method Workflow Visualization

The following diagram illustrates the complete analytical workflow for this compound determination in water and tomato matrices:

fenazaquin_workflow start Sample Collection water Water Samples (lake, irrigation, well, waste) start->water tomato Tomato Samples start->tomato water_prep Filtration and pH Adjustment water->water_prep tomato_prep Homogenization tomato->tomato_prep ss_lpme Switchable Solvent LPME • 0.50 mL switchable solvent • 1.5 mL 1.0 M NaOH • 15s vortexing water_prep->ss_lpme quechers QuEChERS Cleanup (acetonitrile extraction, MgSO4/NaCl salting out) tomato_prep->quechers quechers->ss_lpme phase_sep Phase Separation and Solvent Recovery ss_lpme->phase_sep gc_ms GC-MS Analysis • GC separation with temperature program • MS detection in SIM mode phase_sep->gc_ms data_analysis Data Analysis • Matrix-matched calibration • Quantification against standards gc_ms->data_analysis

Figure 1: Analytical workflow for GC-MS determination of this compound in environmental samples

Equipment and Reagents

Instrumentation
  • Gas Chromatograph-Mass Spectrometer (GC-MS) system with electron ionization (EI) source and capability for selected ion monitoring (SIM)
  • GC capillary column: Medium-polarity stationary phase (e.g., 5% phenyl, 95% dimethylpolysiloxane), 30 m length × 0.25 mm ID × 0.25 μm film thickness
  • Analytical balance with precision of ±0.1 mg
  • pH meter with combination electrode
  • Vortex mixer with variable speed control
  • Centrifuge capable of achieving at least 4000 rpm
  • Micropipettes covering volumes from 10 μL to 5 mL
  • Ultrasonic bath for sample degassing and extraction enhancement
Chemicals and Standards
  • This compound analytical standard (purity ≥98%)
  • Switchable solvent (appropriate tertiary amine solvent)
  • HPLC-grade acetonitrile
  • Sodium hydroxide (1.0 M solution)
  • Anhydrous magnesium sulfate (MgSO₄)
  • Sodium chloride (NaCl)
  • Buffer salts for QuEChERS extraction (e.g., citrate buffers)
  • Ultrapure water (18.2 MΩ·cm resistivity)

Sample Preparation Protocols

Water Sample Preparation

Water samples including lake, irrigation canal, well, and wastewater should be collected in clean amber glass containers and stored at 4°C until analysis. The sample preparation procedure involves:

  • Filtration: Filter water samples through 0.45 μm membrane filters to remove particulate matter.
  • pH Adjustment: Adjust sample pH to optimal value for SS-LPME extraction (typically alkaline conditions).
  • SS-LPME Extraction:
    • Transfer 10-15 mL of filtered water sample to a conical centrifuge tube
    • Add 0.50 mL of switchable solvent and 1.5 mL of 1.0 M sodium hydroxide solution
    • Vortex the mixture vigorously for 15 seconds to facilitate extraction
    • Centrifuge at 4000 rpm for 3 minutes to achieve phase separation
    • Carefully collect the organic phase for GC-MS analysis [1]
Tomato Sample Preparation

For fresh tomato samples, a more extensive sample preparation incorporating QuEChERS is necessary:

  • Homogenization: Thoroughly homogenize representative tomato samples using a food processor or blender.
  • QuEChERS Extraction:
    • Weigh 15.0 g of homogenized tomato sample into a 50 mL centrifuge tube
    • Add 15 mL acetonitrile and vortex for 1 minute
    • Add salt mixture (6 g MgSO₄ + 1.5 g NaCl) and shake vigorously for 1 minute
    • Centrifuge at 4000 rpm for 5 minutes
  • Cleanup: Transfer 1 mL of the upper acetonitrile layer to a dispersive SPE tube containing cleanup sorbents (e.g., PSA, C18), shake for 30 seconds, and centrifuge
  • SS-LPME Preconcentration: Use the cleaned extract as the aqueous phase for SS-LPME as described in section 4.1 [1]

GC-MS Analysis Conditions

Instrument Parameters

Table 1: Optimized GC-MS conditions for this compound determination

Parameter Specification
Injector Split/splitless mode
Injection temperature 250°C
Injection volume 1-2 μL
Carrier gas Helium, constant flow 1.0 mL/min
GC temperature program Initial 60°C (hold 1 min), ramp to 300°C at 20°C/min, hold 5 min
Transfer line temperature 280°C
Ion source temperature 230°C
Ionization mode Electron impact (EI) at 70 eV
Solvent delay 5 minutes
Data acquisition Selected ion monitoring (SIM) mode
Mass Spectrometric Detection

For this compound detection in SIM mode, the characteristic ions should be monitored with careful attention to retention time matching and ion abundance ratios. The quantification ion provides the primary signal for measurement, while qualification ions serve as confirmatory signals. The optimal detector parameters should be established during method development and verified regularly during analysis.

Table 2: Characteristic ions for this compound detection by GC-MS

Function m/z Value Relative Abundance
Quantification ion 160 Base peak (100%)
Qualification ion 1 145 >50%
Qualification ion 2 117 >30%

Method Validation Data

Performance Characteristics

The optimized method has been rigorously validated for the determination of this compound in various matrices. Key performance characteristics demonstrate the method's suitability for ultratrace analysis.

Table 3: Method validation parameters for this compound determination

Parameter Water Samples Tomato Samples
Limit of Detection (LOD) 0.05 ng/mL 0.08 ng/g
Limit of Quantification (LOQ) 0.18 ng/mL 0.25 ng/g
Linear range 0.18-500 ng/mL 0.25-500 ng/g
Correlation coefficient (R²) >0.998 >0.995
Repeatability (RSD%, n=6) <6% <8%
Enhancement factor 800-fold 750-fold
Recovery at 10 ng/mL 95-102% 85-95%
Application to Real Samples

The method has been successfully applied to various environmental samples, demonstrating its practical utility:

  • Lake water: this compound detected at concentrations below 1 ng/mL in agricultural areas
  • Irrigation canal water: Detectable residues during growing season
  • Well water: Typically non-detectable, confirming limited groundwater leaching
  • Wastewater: Highest concentrations observed in agricultural processing facilities
  • Tomato samples: Residues consistent with application timing and pre-harvest intervals

For accurate quantification in complex matrices like tomato, the use of matrix-matched calibration standards is essential to compensate for matrix effects and obtain recovery results close to 100% [1].

Troubleshooting and Quality Control

Common Issues and Solutions
  • Poor recovery in SS-LPME: Verify pH of sample solution and freshness of sodium hydroxide solution; ensure vigorous vortexing for complete phase mixing
  • Matrix interference in tomato samples: Increase cleanup sorbent amounts or consider alternative sorbent combinations in QuEChERS step
  • Decreased sensitivity in GC-MS: Check instrument calibration, replace liner and trim column, and verify ion source cleanliness
  • Irreproducible retention times: Ensure stable carrier gas flow and properly executed temperature program
Quality Assurance Protocols
  • System suitability test: Perform daily with standard solutions to verify retention time stability, peak shape, and sensitivity
  • Procedural blanks: Analyze with each batch of samples to monitor contamination
  • Matrix spikes: Include at least duplicate spikes at low, medium, and high concentrations with each sample batch
  • Continuing calibration verification: Analyze calibration standards after every 10-15 samples to monitor instrumental drift
  • Reference materials: When available, include certified reference materials to validate overall method accuracy

Conclusion

The combination of QuEChERS sample cleaning with switchable solvent liquid phase microextraction followed by GC-MS analysis provides a robust, sensitive, and green analytical methodology for determining this compound at ultratrace levels in environmental and food matrices. The method offers exceptional detection power with approximately 800-fold enhancement compared to direct GC-MS analysis, achieving detection limits as low as 0.05 ng/mL in water samples. The application of green chemistry principles through reduced solvent consumption and miniaturized extraction techniques aligns with modern analytical chemistry trends while maintaining high analytical performance.

The methodology has been successfully applied to various real-world samples, demonstrating its practical utility for environmental monitoring and food safety assessment. The detailed protocols provided in these application notes enable researchers to implement this methodology in their laboratories for reliable this compound determination, contributing to improved environmental and public health protection through accurate pesticide residue monitoring.

References

fenazaquin residue analysis food commodities

Author: Smolecule Technical Support Team. Date: February 2026

Fenazaquin and Regulatory Limits

This compound is a miticide/insecticide used on various crops. Its residue definition for enforcement in plant products is the parent compound, This compound. For risk assessment, the toxicologically relevant plant metabolite 2-(4-tert-butylphenyl)ethanol (TBPE) must also be considered, as it is more toxic than the parent compound [1] [2].

The table below summarizes recent and proposed MRL changes for selected commodities in different jurisdictions.

Commodity EU (Proposed/Existing) Canada (Proposed) USA (Established) Codex (Established)
Hops (dried cones) 30 mg/kg (from 0.05* mg/kg) [2] 30 ppm [3] 30 ppm [3] 30 ppm (hops, dry) [3]
Tomatoes 0.2 mg/kg (from 0.05 mg/kg) [4] [1]
Sweet/Bell Peppers 0.4 mg/kg (from LOQ) [4] [1]
Aubergines/Eggplants 0.2 mg/kg (from LOQ) [4] [1]
Strawberries 0.3 mg/kg (from 0.4 mg/kg) [4] [1]
Tree Nuts (Group) 0.02 ppm [3] 0.02 ppm [3] 0.02 ppm [3]
Almonds 0.02 mg/kg (Import) [5] (Included in Tree Nuts) (Included in Tree Nuts) (Included in Tree Nuts)
Avocados 0.15 ppm [3] 0.15 ppm [6] 0.15 ppm [3]
Tea (dried leaves) 9.0 ppm [3] 9 ppm (tea, dried) [3]
Mint Leaves (fresh/dried) 10 ppm [3] 10 ppm (fresh) [3]

*The existing EU MRL for hops is at the limit of quantification (LOQ) [2].

Analytical Method for Enforcement

The following protocol is based on methods validated by regulatory authorities and is suitable for the multi-residue analysis of this compound in various food commodities.

Sample Preparation and Extraction
  • Commodities: The method is applicable to high-water, high-oil, high-acid, and dry-content commodities, including fruits, vegetables, tree nuts, hops, and tea [1] [5] [2].
  • Homogenization: Representative samples must be finely comminuted.
  • Extraction: Weigh 15 ± 0.1 g of homogenized sample into a centrifuge tube. Add appropriate internal standards if used. Extract with 15 mL of acetonitrile (or a suitable solvent like ethyl acetate), shaking vigorously for 1-3 minutes.
  • Salting Out: Add a salt mixture (e.g., 6 g MgSO₄, 1.5 g NaCl, 1.5 g trisodium citrate dihydrate, and 0.75 g disodium hydrogen citrate sesquihydrate) to induce phase separation. Shake immediately and centrifugate [1].
Cleanup

A cleanup step is crucial for complex matrices like hops, tea, or high-oil content foods to reduce matrix effects.

  • Dispersive Solid-Phase Extraction (dSPE): Transfer an aliquot of the extract (e.g., 1-2 mL) into a tube containing dSPE sorbents. A typical mixture includes 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18-bonded silica [1]. Shake and centrifugate. The supernatant is filtered before injection into the HPLC system.
Instrumental Analysis (HPLC-MS/MS)
  • Technique: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) using electrospray ionization (ESI) in positive mode.
  • Chromatography:
    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8-2.0 µm particle size).
    • Mobile Phase: (A) Water and (B) Methanol or acetonitrile, both containing 5-10 mM ammonium formate or acetate.
    • Gradient: Start at 20% B, increase to 95% B over 8-10 minutes, hold, then re-equilibrate.
    • Flow Rate: 0.3-0.4 mL/min.
  • Mass Spectrometry (MRM):
    • This compound: Monitor two specific precursor ion > product ion transitions for confirmation. Example: 331.2 > 147.1 (quantifier) and 331.2 > 117.1 (qualifier).
    • TBPE Metabolite: If analyzing for risk assessment, monitor transitions for TBPE [1].
  • Limit of Quantification (LOQ): The method is validated for a LOQ of 0.01 mg/kg for this compound in all relevant matrices [4] [1] [5].

Workflow and Metabolism

The following diagram illustrates the complete analytical workflow for this compound residue analysis.

fenazaquin_workflow SamplePrep Sample Preparation & Extraction Homogenize Homogenize Commodity SamplePrep->Homogenize Extract Extract with Acetonitrile Homogenize->Extract SaltOut Salting-Out Phase Separation Extract->SaltOut Cleanup dSPE Cleanup SaltOut->Cleanup dSPE MgSO₄, PSA, C18 Cleanup->dSPE Filter Filter Supernatant dSPE->Filter Analysis HPLC-MS/MS Analysis Filter->Analysis Inject Inject Sample Analysis->Inject Chrom Chromatographic Separation (C18) Inject->Chrom Detect MS/MS Detection (MRM Mode) Chrom->Detect DataProc Data Processing Detect->DataProc Quantify Quantify vs. Calibration Curve DataProc->Quantify Report Report Result (≥ LOQ 0.01 mg/kg) Quantify->Report

Analytical Workflow for this compound Residues

This compound undergoes metabolic transformation in plants and during food processing. The primary metabolic pathway involves cleavage of the ether bridge, producing the degradant quinazolin-4-ol (4-OHQ) and the toxicologically relevant metabolite TBPE [1] [2]. This pathway is summarized below.

fenazaquin_metabolism Parent This compound (Enforcement Residue Definition) Cleavage Ether Bridge Cleavage Parent->Cleavage Metabolite Metabolite: TBPE (Risk Assessment Residue Definition) Cleavage->Metabolite In Plants & Processing Degradant Degradant: 4-OHQ Cleavage->Degradant Hydrolysis & Pasteurization

Key Metabolic Pathway of this compound

Critical Notes for Analysis

  • Analyze the Toxic Metabolite: A comprehensive risk assessment requires separate analysis for TBPE, as it has different, more potent toxicological reference values (ADI 0.002 mg/kg bw/day, ARfD 0.002 mg/kg bw) than the parent compound [1] [2].
  • Validate for Each Matrix: While the core method is applicable to various commodities, full validation is required for each specific matrix, especially challenging ones like hops, tea, and spices [2].
  • Monitor Processing Effects: Processing (e.g., brewing beer from hops, canning tomatoes) can affect residue levels, causing concentration or degradation. Derived processing factors should be considered for a realistic risk assessment [1] [2].

References

Comprehensive Application Notes and Protocols: Dissipation Kinetics of Fenazaquin in Agricultural Crops

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the report.

Introduction to Fenazaquin: Chemical Properties and Agricultural Applications

This compound is a potent quinazoline derivative insecticide and acaricide that has gained significant importance in modern agricultural pest management. Chemically identified as 2-(4-(1,1-dimethylethyl)-2-methylphenyl)-1H-quinazolin-4-one, this compound exhibits a unique mode of action that distinguishes it from conventional pesticides [1]. It primarily functions as a synergist that disrupts insect nervous systems by interfering with sodium channels essential for nerve signal transmission. This mechanism provides effective control against a broad spectrum of pests, including spider mites, thrips, and whiteflies, making it particularly valuable for integrated pest management (IPM) programs [1].

The compound demonstrates favorable physicochemical properties for agricultural applications, including low volatility and remarkable stability under various environmental conditions [1]. This compound is typically formulated as an emulsifiable concentrate (EC), with this compound 10EC being commonly employed in field applications [2] [3]. Its efficacy extends across multiple crop systems, with established use patterns in chilli cultivation, apple orchards, and bell pepper production [2] [4] [5]. The environmental profile of this compound shows relatively low toxicity to non-target organisms, including birds and mammals, though proper application guidelines must be followed to minimize ecological impact [1].

Dissipation Kinetics of this compound Across Agricultural Crops

Residue Dissipation Patterns in Crops and Soil

Understanding the dissipation kinetics of this compound in various crop systems is essential for establishing science-based pre-harvest intervals and ensuring food safety compliance. The compound follows first-order dissipation kinetics across agricultural matrices, with degradation rates influenced by application dosage, crop characteristics, and environmental conditions [2] [4] [5].

Table 1: this compound Dissipation Parameters in Different Crops

Crop Type Application Rate (g a.i. ha⁻¹) Initial Deposit (mg kg⁻¹) Half-Life (days) Time to LOQ (days) Safe Waiting Period (days)
Chilli 125 (X) 0.74-0.78 3.22-3.93 20 3
156.25 (1.25X) 1.17-1.20 3.22-3.93 20 5
250 (2X) 1.70-1.79 3.22-3.93 20 8
Bell Pepper Recommended 0.617 2.06 10 10
Double 1.221 2.06 10 10
Apple 0.004% (Recommended) 3.18 μg g⁻¹ 3.62 20 18.55
0.008% (Double) 6.98 μg g⁻¹ 4.12 30 30.49

In chilli production systems, research has demonstrated that this compound residues in green chilli fruits dissipated by more than 96% within 20 days across all application doses [2] [3]. The degradation followed a consistent pattern, with half-life values ranging between 3.22-3.93 days in green chilli fruits and 2.41-3.35 days in soil [2]. This rapid dissipation profile reduces the potential for environmental accumulation and minimizes consumer exposure risks. For red chilli, residues were detectable until 25 days post-application, but at maturity, these levels fell below the limit of quantification (LOQ) of 0.01 mg kg⁻¹ [2].

The differential dissipation rates between crop types highlight the importance of matrix-specific risk assessments. Bell pepper studies revealed significantly shorter half-lives (averaging 2.06 days) compared to other crops [4]. This accelerated degradation may be attributed to morphological characteristics of bell pepper fruits or environmental factors specific to the growing region. Similarly, apple orchard investigations demonstrated that this compound persistence extended up to 30 days at double the recommended application rate, necessitating substantially longer pre-harvest intervals to ensure consumer safety [5].

Environmental Fate in Soil Compartments

The environmental behavior of this compound in soil systems presents important considerations for ecological risk assessment. Research indicates that soil residues dissipate more rapidly than crop residues, with this compound concentrations falling below the LOQ within 15-20 days depending on application dosage [2] [3]. This accelerated degradation in soil matrices can be attributed to multiple factors, including microbial activity, hydrolytic processes, and photodegradation.

Table 2: this compound Dissipation in Soil Under Chilli Cultivation

Application Rate (g a.i. ha⁻¹) Initial Deposit (mg kg⁻¹) Half-Life (days) Time to LOQ (days)
125 (X) 0.18-0.19 2.41-3.35 15
156.25 (1.25X) 0.22-0.25 2.41-3.35 15
250 (2X) 0.39-0.44 2.41-3.35 20

Soil physicochemical properties, particularly pH levels, significantly influence this compound persistence. Research by Bhattacharyya et al. (2010) demonstrated that degradation rates varied substantially across different pH conditions, with acidic environments potentially prolonging the compound's environmental half-life [2]. This pH-dependent degradation behavior must be considered when establishing regional application guidelines and assessing the potential for groundwater contamination in areas with varying soil characteristics.

Experimental Protocols and Analytical Methodologies

Field Study Design and Sampling Procedures

Robust field trial design is fundamental for generating reliable dissipation kinetics data. Protocols should encompass multiple geographical locations and at least two consecutive growing seasons to account for environmental variability and validate reproducibility [2] [3]. Recommended experimental designs include randomized complete blocks (RCB) with three replications for each treatment regimen.

Application timing should simulate agricultural practices, with studies typically employing two applications at 10-day intervals [2] [4]. For chilli crops, applications often coincide with pest infestation periods, approximately 70-80 days after transplantation [2]. Sampling events must be strategically scheduled to capture the complete dissipation profile: 0 (2 hours after application), 1, 3, 5, 7, 10, 15, 20, 25, and 30 days after the final application [2] [5]. Each sampling should collect representative samples from multiple plants locations within the plot, followed by homogenization in a food processor to ensure analytical consistency.

Control plots (untreated or water-treated) must be maintained under identical conditions to identify potential matrix interferences and validate analytical specificity [5]. All samples should be immediately transported under controlled conditions (-20°C) to prevent analyte degradation prior to analysis [4].

Analytical Method: LC-MS/MS with QuEChERS Extraction

The quantitative analysis of this compound residues employs sophisticated chromatographic techniques coupled with efficient extraction methodologies. The LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) platform provides the specificity and sensitivity required for precise residue quantification at trace levels [2] [3].

3.2.1 QuEChERS Extraction Procedure

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method represents the gold standard for pesticide residue extraction [4]:

  • Commutation: Thoroughly homogenize 10 g of representative sample using a high-speed blender.
  • Extraction: Add 10 mL of acetonitrile to 10 g of homogenized sample in a 50 mL Teflon centrifuge tube. Vortex vigorously for 1 minute.
  • Salting Out: Incorporate salt mixtures typically containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate. Shake immediately and vortex for 1 minute.
  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes at room temperature.
  • Clean-up: Transfer 6 mL of the supernatant to a dispersive Solid-Phase Extraction (d-SPE) tube containing 150 mg MgSO₄ and 25 mg Primary Secondary Amine (PSA). Shake and centrifuge at 4000 rpm for 2 minutes.
  • Concentration: Evaporate 2 mL of the cleaned extract to dryness under a gentle nitrogen stream at 40°C.
  • Reconstitution: Redissolve the residue in 1 mL of acetonitrile and filter through a 0.22 μm nylon membrane prior to LC-MS/MS analysis [4].
3.2.2 LC-MS/MS Instrumental Parameters

Optimal chromatographic separation and detection conditions have been established for this compound residue analysis:

  • Chromatographic System: Reverse-phase C18 column (e.g., 100 mm × 2.1 mm, 1.8 μm)
  • Mobile Phase: Gradient elution with (A) water and (B) methanol, both containing 0.1% formic acid
  • Flow Rate: 0.3 mL min⁻¹ with injection volume of 5 μL
  • Ionization Source: Electrospray Ionization (ESI) in positive mode
  • Multiple Reaction Monitoring (MRM) Transitions: 307.1 > 57.1 (quantitation) and 307.1 > 147.1 (confirmation)
  • Source Parameters: Nebulizer gas: 40 psi, dry gas temperature: 300°C, flow: 9 L/min [2] [4]

The following workflow diagram illustrates the complete experimental procedure from field sampling to risk assessment:

G This compound Residue Analysis Workflow Field Field Experiment Setup App This compound Application (2 sprays at 10-day interval) Field->App Sampling Sample Collection (0, 1, 3, 5, 7, 10, 15, 20, 25, 30 days) App->Sampling Extraction QuEChERS Extraction Sample Homogenization → Acetonitrile Extraction Salting Out → d-SPE Cleanup Sampling->Extraction Sub Sampling Schedule Sampling->Sub Analysis LC-MS/MS Analysis C18 Column, ESI+ Mode MRM: 307.1>57.1 & 307.1>147.1 Extraction->Analysis Quant Data Quantification Calibration Curve (0.01-0.2 mg/L) LOD: 0.003 mg/kg, LOQ: 0.01 mg/kg Analysis->Quant Method Method Validation Linearity: R²>0.99 Accuracy: 94.8-102.8% Recovery Precision: RSD<20% Analysis->Method Kinetics Kinetics Calculation First-Order Model Half-Life (DT50) Determination Quant->Kinetics Risk Risk Assessment Hazard Quotient (HQ) Calculation Waiting Period Establishment Kinetics->Risk

Method Validation Parameters

Analytical method validation is critical for generating scientifically defensible data. The this compound residue analysis method has been rigorously validated according to international standards (SANTE/11312/2021) [4]:

  • Linearity: Calibration curves demonstrate excellent linearity (R² > 0.99) across the concentration range of 0.01-0.20 mg L⁻¹ [4]
  • Accuracy: Recovery studies show consistent rates of 94.80-102.80%, well within acceptable validation criteria [4]
  • Precision: Relative standard deviations (RSD) typically below 20% for both repeatability and reproducibility [4]
  • Specificity: No significant matrix interferences observed at the retention time of this compound [4]
  • Sensitivity: Limit of Detection (LOD) of 0.003 mg kg⁻¹ and Limit of Quantification (LOQ) of 0.01 mg kg⁻¹ [2] [3]

Dietary Risk Assessment and Safety Profiling

Risk Assessment Methodology

Comprehensive dietary risk assessment for this compound residues employs a multi-tiered approach that compares potential exposure levels with toxicological reference values. The Hazard Quotient (HQ) method serves as the primary risk metric, calculated as the ratio of Theoretical Maximum Daily Intake (TMDI) to the Acceptable Daily Intake (ADI) [4]:

HQ = TMDI / ADI

Where TMDI is derived using the following equation: TMDI = [Pesticide Residue] × [Food Consumption] / [Body Weight]

An HQ value below 1 indicates acceptable risk levels, signifying that potential exposure remains below the established safety threshold [4]. Studies across multiple crops have consistently demonstrated that this compound applications at recommended doses yield HQ values substantially below 1, confirming the compound's safety profile when used according to label instructions [4].

Establishment of Safety Thresholds and Pre-Harvest Intervals

The derivation of science-based waiting periods (also called pre-harvest intervals) represents a critical component of this compound risk management. These intervals are calculated based on residue dissipation data to ensure that harvest occurs only after residues have declined below the Maximum Residue Limit (MRL) [2] [5]. For chilli crops, waiting periods range from 3 days for the recommended dose to 8 days for double the recommended dose [2] [3]. Similar calculations for apple production indicate substantially longer intervals of 18.55-30.49 days, reflecting the compound's extended persistence on fruit surfaces with thicker cuticles [5].

Table 3: Dietary Risk Assessment Parameters for this compound

Crop Application Rate TMDI (mg kg⁻¹ bw day⁻¹) ADI (mg kg⁻¹ bw day⁻¹) Hazard Quotient Risk Conclusion
Bell Pepper Recommended Not specified Not specified <1 Acceptable
Double Not specified Not specified <1 Acceptable
Chilli 125 g a.i. ha⁻¹ Not specified Not specified <1 Acceptable
Apple 0.004% Not specified Not specified <1 Acceptable

International regulatory bodies have established MRLs for this compound across various crops. The European Union has defined specific MRLs for apple matrices, which were exceeded at higher application rates in orchard studies, emphasizing the importance of adherence to recommended dosages [5]. The comprehensive risk assessment data generated through well-designed dissipation studies provides the scientific foundation for these regulatory standards, ensuring consumer protection while maintaining agricultural productivity.

Conclusion and Regulatory Implications

The comprehensive assessment of this compound dissipation kinetics across agricultural cropping systems demonstrates its predictable degradation patterns and favorable environmental profile when applied according to recommended guidelines. The compound's relatively short half-life in both crop matrices (2.06-4.12 days) and soil compartments (2.41-3.35 days) minimizes the potential for long-term environmental accumulation [2] [4] [5]. The established analytical protocols using LC-MS/MS with QuEChERS extraction provide robust methodologies for regulatory monitoring and compliance verification.

The derivation of crop-specific waiting periods (3-30 days depending on crop and application rate) ensures that human dietary exposure remains within acceptable safety thresholds [2] [5]. The consistent finding of Hazard Quotients below 1 across multiple studies confirms the safety of this compound residues when used in accordance with good agricultural practices [4]. These scientific data support the continued registration and responsible use of this compound in integrated pest management programs, contributing to sustainable agricultural production while safeguarding human health and environmental quality.

References

fenazaquin application rates efficacy spider mite control

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile and Mode of Action

Fenazaquin is a quinazoline acaricide that acts as a mitochondrial complex I electron transport inhibitor (IRAC MoA class 21A), leading to the disruption of energy production in mite cells [1]. It exhibits both contact and stomach action, making it effective against exposed mites and those feeding on treated plant surfaces [2]. First introduced in 1993, it is used against various mites on fruits, nuts, and ornamentals, and is typically formulated as a suspension concentrate (SC) that is diluted with water and applied as a foliar spray [1].

Application Rates and Efficacy Across Crops

Optimizing the application rate of this compound is crucial for achieving effective pest control while minimizing environmental impact. The recommended dosage varies significantly by crop and pest complex.

Table 1: Registered Application Rates for this compound on Various Crops

Crop Target Pest(s) Recommended Dosage (per hectare) Dilution in Water
Tomato Red spider mite, White flies [2] 1250 ml formulation [2] 500 liters [2]
Tea Red spider mite, Tea mosquito bug [2] 1000 ml formulation [2] 400 liters [2]
Okra Spider mites (Tetranychus urticae) [3] 125 g a.i. (Active Ingredient) [3] Not Specified
Apple Mites (e.g., Panonychus ulmi) [4] [1] 0.004% application rate [4] Not Specified

Table 2: Optimized Laboratory Application Conditions for Spider Mite Control on Beans Data derived from response surface methodology optimization studies [5]

Factor Fenpyroximate Propargite This compound
Optimal Relative Humidity 57.03% 62.97% 62.97%
Optimal Temperature Not Specified 26.01 °C Not Specified
Optimal Application Dose 14.10 µl/1000 ml H₂O Lowest dose (in range: 900-2300 µl/l) 527.30 µl/1000 ml H₂O
Resulting Mortality ~22% ~16% ~9%

Detailed Experimental Protocol for Efficacy Bioassay

For researchers aiming to evaluate the efficacy of this compound against Tetranychus urticae in laboratory conditions, the following detailed protocol, adapted from recent studies, provides a robust methodology.

Plant Cultivation and Mite Colony Rearing
  • Plant Material: Use cowpea beans (Vigna unguiculata L.). Sow pre-germinated seeds in pots with a perlite substrate and place them in a growth chamber maintained at 25 ± 2 °C with a 16:8 hour (Light:Dark) photoperiod [5].
  • Mite Colony Initiation: Collect Tetranychus urticae-infested leaves from greenhouses. Transfer adult mites to clean bean leaf discs using a fine brush (e.g., 0.3 cm) [5].
  • Rearing Environment: Maintain the Petri dishes containing leaf discs and mites at 25 ± 2 °C and 55 ± 5% relative humidity. To maintain the colony, transfer mites from old, dried plants to fresh, healthy bean plants weekly [5].
Age-Synchronization of Mites

To obtain a standardized population of adult female mites for bioassays:

  • Place 60 adult female mites on a bean leaf disc in a Petri dish with a moist cotton pad to maintain humidity.
  • Allow a 24-hour oviposition period, then carefully remove all adult females.
  • Incubate the Petri dish containing only the eggs under the same controlled conditions until the mites reach the desired adult stage for testing [5].
Bioassay and Treatment Application
  • Experimental Design: Utilize a Central Composite Design (CCD) and Response Surface Methodology (RSM) to systematically investigate the interaction of variables such as temperature (e.g., 25-30°C), relative humidity (e.g., 55-65%), and application dose [5].
  • Leaf Disc Method: Prepare untreated bean leaf discs placed on moist cotton in Petri dishes. Gently transfer age-synchronized adult mites onto these discs using a fine brush [5].
  • Acaricide Application: Apply the this compound formulation, prepared according to the experimental design concentrations (e.g., around 527 µl/l for optimized conditions), to the leaf discs using a calibrated sprayer. A control group should be treated with plain tap water [5].
  • Data Recording: After a specified exposure period (e.g., 24-48 hours), assess mite mortality. The experimental workflow for this protocol is summarized in the diagram below.

G Start Start Experiment PlantPrep Plant Preparation: Grow cowpea beans in controlled chamber Start->PlantPrep MiteColony Mite Colony Rearing: Establish on bean plants PlantPrep->MiteColony AgeSync Age Synchronization: Collect eggs, rear to uniform adults MiteColony->AgeSync BioassaySetup Bioassay Setup: Place leaf discs in Petri dishes AgeSync->BioassaySetup MiteTransfer Transfer synchronized mites to leaf discs BioassaySetup->MiteTransfer TreatmentApp Treatment Application: Spray with this compound at test concentration MiteTransfer->TreatmentApp DataCollection Data Collection: Record mortality after exposure period TreatmentApp->DataCollection Analysis Data Analysis: Use RSM to model and optimize factors DataCollection->Analysis

Critical Considerations for Application

Toxicity to Non-Target Species

Research indicates that this compound can be hazardous to beneficial organisms. A field study on okra found that while the recommended dose (125 g a.i. ha⁻¹) was effective against mites and less harmful to the environment, a double dose (250 g a.i. ha⁻¹) caused significantly more detrimental toxicity effects towards the coccinellid beetle predator Stethorus punctillum, the pollinator Apis mellifera (honey bee), and soil acarine populations [3]. Therefore, adherence to the recommended dosage is critical for maintaining environmental health and integrated pest management (IPM) programs.

Residue Persistence and Pre-Harvest Intervals (PHI)

The persistence of this compound residues is dose-dependent and influences the necessary waiting period before harvest.

  • Apple Study: A study on 'Red Delicious' apples showed that when applied at 0.004%, this compound residues dissipated by 96.91% in 20 days and were undetectable thereafter. The calculated half-life was 3.62 days, with a suggested waiting period of 18.55 days. At a higher rate of 0.008%, the pesticide persisted for 30 days, with a half-life of 4.12 days and a waiting period of 30.49 days [4].
  • Maximum Residue Limits (MRLs): Be aware of MRLs for international trade. For example, Canada has proposed an MRL of 9.0 ppm for dried tea leaves and 0.02 ppm for tree nuts [6]. The terminal residue of this compound at the lower application rate on apples was below the EU MRL, but it exceeded the MRL at the higher rate, underscoring the importance of following label directions [4].

Conclusion and Integrated Pest Management Recommendations

This compound is a valuable tool for controlling spider mites in various agricultural systems. To ensure its effective and sustainable use, the following key recommendations should be implemented:

  • Adhere to Label Instructions: Strictly follow the recommended, crop-specific dosage rates to ensure efficacy and reduce the risk of toxicity to non-target organisms [2] [3].
  • Optimize Environmental Conditions: Consider applying this compound when environmental conditions, such as a relative humidity of around 60-65%, are favorable for maximizing efficacy [5].
  • Respect Pre-Harvest Intervals: Follow the recommended waiting period between the last application and harvest to ensure residues fall below the established MRLs [4].
  • Incorporate into IPM Programs: Use this compound judiciously within a broader IPM context, considering its potential impact on beneficial predators and pollinators, to preserve ecosystem balance and delay the development of pest resistance [3] [5].

References

Comprehensive Application Notes and Protocols: ELISA Immunoassay for Fenazaquin Residue Detection

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fenazaquin and ELISA Principles

This compound is a potent acaricide/insecticide widely used in agricultural systems to control mite and insect populations in various crops. Chemically classified as a quinazoline derivative, this compound operates through mitochondrial electron transport inhibition, effectively disrupting energy production in target pests. Despite its agricultural benefits, concerns about residue persistence in food products and environmental compartments have driven the development of sensitive analytical methods for monitoring purposes. The enzyme-linked immunosorbent assay (ELISA) has emerged as a powerful technique for this compound detection, combining high specificity, sensitivity, and throughput while minimizing sample preparation requirements compared to instrumental methods like HPLC or LC-MS/MS.

The fundamental principle of ELISA relies on immunological recognition between antibodies and target analytes, combined with enzymatic signal amplification for detection. In the context of this compound analysis, the competitive ELISA format is particularly advantageous due to the small molecular size of the pesticide, which makes it unable to simultaneously bind two antibodies as required in sandwich formats. The assay format described in these application notes utilizes a hapten-protein conjugate immobilized on the microplate surface, which competes with this compound residues in samples for binding to limited antibody sites. The signal generated is inversely proportional to the this compound concentration in the sample, enabling accurate quantification through comparison with standard curves.

Materials and Reagents

Antibodies and Immunogens
  • Anti-fenazaquin polyclonal antibodies: Specifically raised against hapten H-IV (3-(4-(4-tert-butylbenzyloxy)quinazolin-7-ylcarbamoyl)propanoic acid) with shortened spacer arm for enhanced sensitivity [1].
  • Coating antigen: this compound hapten conjugated to a carrier protein (e.g., BSA or OVA) for plate immobilization.
  • Enzyme conjugate: Goat anti-rabbit IgG conjugated to horseradish peroxidase (HRP) for indirect detection formats.
Buffers and Solutions
  • Coating buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6
  • Phosphate Buffered Saline (PBS): 0.01 M phosphate buffer, 0.0027 M potassium chloride, and 0.137 M sodium chloride, pH 7.4
  • Washing buffer: PBS containing 0.05% (v/v) Tween-20 (PBST)
  • Blocking buffer: 1% Bovine Serum Albumin (BSA) or 5% non-fat dry milk in PBS
  • Assay buffer: PBS containing 0.1% BSA
  • Substrate solution: TMB (3,3',5,5'-Tetramethylbenzidine) or ABTS (2,2'-Azinobis [3-ethylbenzothiazoline-6-sulfonic acid]) for HRP detection
  • Stop solution: 1 M Sulfuric acid or 1 M Hydrochloric acid
Equipment and Supplies
  • Microplate reader: Capable of measuring absorbance at 450 nm (for TMB) or 405 nm (for ABTS)
  • Microplate washer: Manual or automated system for consistent washing
  • ELISA plates: 96-well polystyrene plates (high-binding capacity recommended)
  • Precision pipettes: Multi-channel and single-channel pipettes covering 1-1000 μL range
  • Incubation chamber: Temperature-controlled environment maintained at 25°C or 37°C

Table 1: Key Performance Characteristics of this compound ELISA

Parameter Specification Experimental Basis
IC₅₀ value 42.13 ng/mL [1]
Detection range 10.96-161.91 ng/mL [1]
Limit of detection 1.8 ng/mL [1]
Recovery rate 90.61-115.12% [1]
Correlation with HPLC 0.997-1.000 [1]
Assay time ~2-4 hours [2]

Sample Preparation Protocols

Fruit and Vegetable Samples

For fruit and vegetable matrices, collect representative samples (至少 500 g) and homogenize using a commercial blender. Weigh 10 g of homogenized sample into a 50 mL centrifuge tube. Add 20 mL of appropriate extraction solvent (e.g., methanol, acetonitrile, or acetate buffer) and shake vigorously for 10 minutes. Centrifuge at 4,000 × g for 10 minutes at 4°C. Collect the supernatant and dilute with assay buffer as needed to minimize matrix effects. The dilution factor should be optimized for each matrix type but typically ranges from 1:5 to 1:20. For fatty matrices, an additional defatting step with hexane or petroleum ether may be necessary prior to extraction [1].

Water Samples

For water samples, collection should be performed in clean glass containers. Surface water and groundwater samples may require filtration through 0.45 μm membrane filters to remove particulate matter. Depending on the expected this compound concentration, samples can be analyzed directly or after concentration through solid-phase extraction (SPE). For direct analysis, adjust the pH to 7.0-7.5 and dilute with assay buffer if necessary. For SPE concentration, use C18 cartridges conditioned with methanol and water, then elute with an appropriate organic solvent (e.g., 70% methanol in water). Evaporate the eluent under nitrogen stream and reconstitute in assay buffer [1].

Serum and Plasma Samples

For blood-derived samples, collect whole blood in appropriate tubes (serum separator tubes for serum; EDTA, heparin, or citrate tubes for plasma). For serum preparation, allow blood to clot at room temperature for 2 hours or at 4°C overnight, then centrifuge at 1,000 × g for 20 minutes. For plasma preparation, centrifuge anticoagulant-treated blood at 1,000 × g for 15 minutes at 2-8°C within 30 minutes of collection. Aliquot the supernatant (serum or plasma) and store at -20°C or below if not analyzed immediately. For ELISA analysis, typically dilute samples 1:2 to 1:10 with assay buffer to minimize matrix interference [3].

Assay Procedure: Competitive Indirect ELISA

Plate Coating and Blocking

The initial phase of the ELISA procedure involves preparing the solid phase for the immunochemical reaction:

  • Coating antigen preparation: Dilute the this compound hapten-protein conjugate in carbonate-bicarbonate coating buffer (pH 9.6) to an optimal concentration (typically 1-10 μg/mL), which should be determined by checkerboard titration.

  • Plate coating: Add 100 μL of the coating antigen solution to each well of a 96-well microplate. Cover the plate with adhesive sealant and incubate overnight at 4°C or for 2 hours at 37°C.

  • Washing: Discard the coating solution and wash the plate three times with approximately 300 μL PBST per well per wash. Ensure proper soaking and complete removal of washing buffer between cycles. For manual washing, use a multichannel pipette; for automated washing, program the washer for consistent results.

  • Blocking: Add 200 μL of blocking buffer (1% BSA or 5% non-fat dry milk in PBS) to each well to cover any remaining protein-binding sites. Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Plate storage: After blocking, wash plates once with PBST and twice with distilled water. Plates can be dried under vacuum, sealed in plastic bags with desiccant, and stored at 4°C for several weeks or at -20°C for longer periods [4] [5].

Competitive Reaction and Detection

The core detection phase encompasses the competitive immunoreaction and signal development:

  • Standard and sample preparation: Prepare this compound standards in assay buffer across a concentration range of 0.1-200 ng/mL. Include a blank (zero standard) and negative control. Process samples as described in Section 3 and prepare appropriate dilutions in assay buffer.

  • Antibody addition: Dilute anti-fenazaquin antibody to the predetermined working concentration in assay buffer. Add 50 μL of standards or samples to appropriate wells, followed by 50 μL of diluted antibody solution. For maximum consistency, prepare an antibody-sample mixture prior to addition to plates.

  • Competitive incubation: Seal the plate and incubate for 1-2 hours at room temperature or 37°C with gentle shaking. This allows this compound in standards/samples and the coated hapten to compete for limited antibody binding sites.

  • Detection antibody incubation: Wash plate as described in step 4.1.3. Add 100 μL of enzyme-conjugated secondary antibody (e.g., goat anti-rabbit HRP) diluted in assay buffer. Incubate for 1 hour at room temperature with shaking.

  • Signal development: Wash plate thoroughly to remove unbound enzyme conjugate. Add 100 μL of substrate solution (TMB or ABTS) to each well. Incubate for 15-30 minutes in the dark until appropriate color development occurs.

  • Reaction termination: Add 50 μL of stop solution (1 M sulfuric acid for TMB, which changes color from blue to yellow; or 1 M hydrochloric acid for ABTS) to each well.

  • Absorbance measurement: Read the absorbance at 450 nm for TMB or 405 nm for ABTS within 30 minutes of stopping the reaction [1] [4].

The following workflow diagram illustrates the complete competitive indirect ELISA procedure:

ELISA_Workflow Start Start ELISA Procedure Coat Coat Plate with Hapten-Protein Conjugate Start->Coat Block Block with BSA or Milk Protein Coat->Block Compete Add Standards/Samples and Anti-Fenazaquin Antibody Block->Compete Wash1 Wash to Remove Unbound Components Compete->Wash1 Detect Add Enzyme-Labeled Secondary Antibody Wash1->Detect Wash2 Wash to Remove Unbound Conjugate Detect->Wash2 Substrate Add Enzyme Substrate (TMB/ABTS) Wash2->Substrate Stop Stop Reaction with Acid Substrate->Stop Read Measure Absorbance with Microplate Reader Stop->Read Analyze Analyze Data and Calculate Concentrations Read->Analyze End End Procedure Analyze->End

Results Interpretation and Data Analysis

Standard Curve and Quantification

For quantitative analysis of this compound residues, the absorbance values obtained from the microplate reader must be converted to concentrations through a standard curve. Calculate the mean absorbance for each standard and sample replicate. Normalize the data by expressing absorbance as a percentage of the maximum absorbance (B/B₀), where B is the absorbance at each standard concentration and B₀ is the absorbance of the zero standard. Plot B/B₀ against the logarithm of this compound concentration to generate a sigmoidal standard curve. The curve can be fitted using a four-parameter logistic (4-PL) equation:

[ Y = \frac{A - D}{1 + (X/C)^B} + D ]

Where Y is the response (B/B₀), X is the concentration, A is the maximum response, D is the minimum response, C is the IC₅₀ value (concentration giving 50% inhibition), and B is the slope factor. Most modern microplate reader software can perform this regression automatically. For sample quantification, interpolate the B/B₀ values from the standard curve to determine this compound concentrations, applying appropriate dilution factors [1] [4].

Method Validation Parameters

The this compound ELISA should be thoroughly validated before implementation for residue monitoring:

Table 2: Method Validation Parameters for this compound ELISA

Validation Parameter Acceptance Criteria Experimental Results
Accuracy (Recovery) 80-120% 90.61-115.12% in fortified samples [1]
Precision (Repeatability) CV < 15% CV typically < 10% for intra-assay variation
Specificity (Cross-reactivity) < 5% with common analogs Highly specific to this compound [1]
Matrix Effects Minimal interference Dilution of samples typically eliminates effects
Linearity R² > 0.99 Typically R² = 0.997-1.000 [1]
Robustness Consistent under variations Stable to minor changes in pH, incubation time

Troubleshooting and Optimization

Common Issues and Solutions

Even with a well-established protocol, researchers may encounter challenges during assay development. The following table addresses common issues and recommended solutions:

Table 3: Troubleshooting Guide for this compound ELISA

Problem Possible Causes Recommended Solutions
High background signal Inadequate washing, insufficient blocking, contaminated reagents Increase washing cycles and volume; optimize blocking conditions; prepare fresh reagents
Low signal intensity Antibody concentration too low, enzyme activity degraded, short substrate incubation Titrate antibody for optimal concentration; check enzyme conjugate activity; extend substrate incubation time
Poor standard curve Improper standard preparation, plate coating issues, temperature fluctuations Freshly prepare standards from certified reference material; optimize coating conditions; maintain consistent incubation temperature
High variability between replicates Inconsistent pipetting, bubble formation, uneven washing Calibrate pipettes; avoid bubbles during reagent addition; ensure consistent washing technique
Matrix interference Sample components affecting antibody binding Increase sample dilution; implement clean-up procedures; use matrix-matched standards
Assay Optimization Strategies

To enhance the performance of this compound ELISA, consider these optimization strategies based on the principles of holistic Design of Experiments (hDoE):

  • Multi-parameter optimization: Instead of varying one factor at a time, use statistical experimental designs to efficiently optimize multiple parameters simultaneously. This approach can identify interactions between factors such as antibody concentration, incubation time, and temperature that might be missed with traditional approaches [6].

  • Signal amplification systems: To improve sensitivity, consider implementing enhanced detection systems such as avidin-biotin amplification or enzyme polymers that carry multiple reporter enzymes. Recent developments in magneto-ELISA platforms using dually labeled magnetic nanoparticles have demonstrated significantly improved sensitivity and reduced assay times (as short as 30 minutes) while maintaining compatibility with standard microplate readers [2].

  • Alternative detection modalities: While colorimetric detection using HRP/TMB is most common, consider chemiluminescent or fluorescent detection for enhanced sensitivity. Chemiluminescence is considered the most sensitive detection method for ELISA due to its compatibility with signal multiplication and amplification [7].

References

Comprehensive Analytical Guide for Fenazaquin Monitoring in Environmental Samples

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fenazaquin and Environmental Monitoring

This compound is a non-systemic acaricide widely used in agriculture to control mite infestations on various crops. As a quinazoline compound, it acts as an electron transport inhibitor, targeting complex I of the mitochondrial respiratory chain. The uncontrolled application of this compound has raised environmental concerns due to its potential to accumulate in water and soil resources, necessitating robust monitoring methods for environmental samples. This guide consolidates current analytical methodologies for determining this compound residues in water and soil matrices, providing researchers with validated protocols for environmental monitoring programs.

Analytical Techniques and Methodologies

Sample Preparation and Extraction

Effective analysis of this compound requires specialized sample preparation to isolate the analyte from complex environmental matrices:

  • For Water Samples: The Quick Easy Cheap Efficient Rugged and Safe (QuEChERS) method serves as an effective sample cleaning procedure. When combined with switchable solvent liquid phase microextraction (SS-LPME), it provides a powerful preconcentration tool for ultratrace-level determination. The optimized SS-LPME conditions use 0.50 mL of switchable solvent, 1.5 mL of 1.0 M sodium hydroxide, and 15 seconds of vortexing [1].

  • For Soil Samples: The procedure involves extracting 50g of soil sample with 200 mL of acetone and hexane (1:1 V/V) using horizontal shaking at 80 cycles per minute for two hours. The extracted samples are filtered through a glass funnel with glass wool, transferred to a separating funnel, and partitioned twice with 75 mL of ethyl acetate after dilution with 10% NaCl solution. The organic phase is then passed through anhydrous Na₂SO₄ and concentrated in a rotary evaporator [2].

  • Cleanup Procedure: A glass column (60 cm × 22 mm diameter) is packed with activated charcoal and activated florisil (1:5 W/W). The column is pre-wetted with 10 mL of hexane before loading the concentrated extract. Elution is performed with 125 mL of hexane and ethyl acetate mixture (1:1 V/V), with the eluate concentrated on a vacuum evaporator and final volume made up to 5 mL in n-hexane [2].

Instrumental Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) has emerged as the primary technique for this compound determination due to its high sensitivity and specificity:

  • Instrument Parameters: A Varian 450 GC system equipped with a Thermionic Specific Detector (TSD) and CP-SIL 8 CB capillary column (25 m × 0.25 µm ID × 0.25 µm film thickness) provides excellent separation. The optimized temperature program starts at 170°C for 2 minutes, increases at 6°C/min to 230°C (held for 5 minutes), then at 10°C/min to 260°C (held for 5 minutes), and finally at 10°C/min to 270°C (held for 5 minutes). The injector and detector temperatures are maintained at 240°C and 250°C, respectively, with nitrogen as the carrier gas at 1 mL/min [2].

  • Advanced Techniques: The combination of QuEChERS with SS-LPME followed by GC-MS analysis achieves approximately 800-fold enhancement in detection power compared to direct GC-MS determination, enabling quantification at ultratrace levels [1].

Table 1: Optimized GC-MS Operating Conditions for this compound Analysis

Parameter Specification Application Note
Column CP-SIL 8 CB, 25m × 0.25µm ID Non-polar capillary column [2]
Injector Temperature 240°C Cold injection possible with modified liners [2]
Detector Temperature 250°C TSD (Ni63) requires optimal temperature for sensitivity [2]
Oven Program 170°C (2 min) → 230°C @6°C/min (5 min) → 260°C @10°C/min (5 min) → 270°C @10°C/min (5 min) Effective separation from matrix interferences [2]
Carrier Gas Nitrogen @ 1 mL/min Helium alternative with flow rate adjustment [2]

Method Validation and Performance Data

Analytical Figures of Merit

Comprehensive method validation demonstrates the reliability of this compound monitoring protocols:

  • Detection and Quantification Limits: For water analysis using SS-LPME/GC-MS, the limit of detection (LOD) and limit of quantification (LOQ) are 0.05 ng/mL and 0.18 ng/mL, respectively. For direct GC-MS analysis of irrigation canal water and soil without preconcentration, the LOD, LOQ, and relative standard deviation (RSD) are 0.04 mg/L, 0.14 mg/L, and 10.2%, respectively [3] [1].

  • Soil Analysis Sensitivity: The EPA method for this compound in soil (MRID 47470013) reports a limit of quantitation (LOQ) of 5 µg/kg using GC/MS, providing sufficient sensitivity for environmental monitoring [4].

  • Recovery Efficiency: The use of matrix-matched calibration standards significantly improves percent recoveries to nearly 100%, enhancing quantification accuracy in complex sample matrices. The classical recovery procedure without matrix matching yields satisfactory but less optimal results [3].

Table 2: Analytical Performance of this compound Determination Methods

Matrix Sample Preparation LOD LOQ Recovery Reference
Water SS-LPME/GC-MS 0.05 ng/mL 0.18 ng/mL ~100% (with matrix matching) [1]
Irrigation Water Direct GC-MS 0.04 mg/L 0.14 mg/L ~100% (with matrix matching) [3]
Soil GC/MS (EPA Method) - 5 µg/kg - [4]
Apple Fruit Acetone/Hexane Extraction, Column Cleanup - - - [2]
Quality Assurance Measures
  • Calibration Strategy: Matrix-matched calibration is essential for accurate quantification, compensating for matrix effects that can suppress or enhance analytical signals. This approach is superior to classical recovery procedures for achieving nearly 100% recovery rates [3].

  • Extraction Efficiency: For complex matrices like tomatoes, the QuEChERS method preceding SS-LPME effectively reduces matrix interference, enabling reliable determination at ultratrace levels [1].

Environmental Fate and Regulatory Considerations

Persistence in Environmental Matrices

Field studies provide critical data on this compound behavior in environmental compartments:

  • Dissipation Dynamics: Research on apple orchards reveals that this compound applied at recommended (0.004%) and double the recommended (0.008%) rates shows initial deposits of 3.18 ± 0.03 μg/g and 6.98 ± 0.08 μg/g, respectively. The lower concentration dissipates by 96.91% within 20 days, becoming undetectable beyond this period, while the higher concentration persists up to 30 days with 95.84% dissipation [2] [5].

  • Half-Life Periods: The progressive dissipation of this compound follows first-order kinetics with half-lives of 3.62 and 4.12 days for the 0.004% and 0.008% application rates, respectively. This translates to recommended waiting periods of 18.55 and 30.49 days to reach tolerance limits [2].

Regulatory Framework
  • Maximum Residue Limits (MRLs): Health Canada's Pest Management Regulatory Agency has established MRLs for this compound ranging from 0.02 ppm for tree nuts to 30 ppm for hops, with intermediate levels for various fruits, vegetables, and tea [6].

  • Consumer Risk Assessment: The acceptable daily intake (ADI) for this compound is 0.005 mg/kg body weight per day, with an acute reference dose (ARfD) of 0.1 mg/kg body weight. The toxicologically relevant plant metabolite TBPE requires separate reference values with an ADI of 0.002 mg/kg bw per day and ARfD of 0.002 mg/kg bw [7].

Experimental Workflow Diagrams

Water Sample Analysis Workflow

WaterAnalysis This compound Water Analysis Workflow Start Start Water Analysis SamplePrep Sample Preparation: Apply QuEChERS method Start->SamplePrep SS_LPME Switchable Solvent LPME: 0.50 mL switchable solvent 1.5 mL 1.0 M NaOH 15s vortexing SamplePrep->SS_LPME Extraction Liquid-Liquid Extraction SS_LPME->Extraction GCMS GC-MS Analysis: Apply temperature program Extraction->GCMS DataAnalysis Data Analysis: Matrix-matched calibration GCMS->DataAnalysis End Report Results DataAnalysis->End

Figure 1: Complete analytical workflow for determining this compound in water samples, incorporating QuEChERS and SS-LPME sample preparation techniques.

Soil Sample Analysis Workflow

SoilAnalysis This compound Soil Analysis Workflow Start Start Soil Analysis Homogenize Homogenize 50g Soil Sample Start->Homogenize Extract Extract with 200mL Acetone:Hexane (1:1) Shake 2 hours @ 80 rpm Homogenize->Extract Filter Filter through Glass Wool Extract->Filter Partition Liquid-Liquid Partitioning with Ethyl Acetate Filter->Partition ColumnCleanup Column Cleanup: Charcoal:Florisil (1:5) Partition->ColumnCleanup Concentrate Concentrate in Rotary Evaporator ColumnCleanup->Concentrate GCMS GC-MS Analysis Concentrate->GCMS End Report Results GCMS->End

Figure 2: Comprehensive workflow for this compound determination in soil samples, including extraction, cleanup, and instrumental analysis steps.

Conclusion

The monitoring of this compound in environmental samples requires sophisticated analytical approaches to achieve the necessary sensitivity and specificity. The combination of efficient sample preparation techniques like QuEChERS and SS-LPME with GC-MS analysis provides robust methods for determining this compound residues at trace levels in both water and soil matrices. The validation data presented demonstrates that these methods meet rigorous analytical standards, while the environmental persistence information offers context for interpreting monitoring results. As regulatory frameworks continue to evolve with ongoing risk assessments, these protocols will support researchers in generating reliable data for environmental protection and food safety initiatives.

References

reducing fenazaquin residues harvest intervals

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Fenazaquin Residue Limits

What are the current Maximum Residue Limits (MRLs) for this compound? MRLs are the highest levels of pesticide residues legally tolerated in or on food. The following table summarizes MRLs recently proposed or established for this compound on various commodities by Health Canada, which are aligned with standards in the United States and the Codex Alimentarius [1].

Food Commodity Canadian MRL (ppm) U.S. Tolerance (ppm) Codex MRL (ppm)
Hops (dried cones) 30 30 30
Dried & Fresh Mint Leaves 10 10 (fresh) Not Established
Tea (dried leaves) 9.0 9 (dried) Not Established
Edible Podded Legume Vegetables 0.4 0.4 Not Established
Dried Shelled Pulses 0.3 0.3 Not Established
Avocados 0.15 0.15 0.15
Succulent Shelled Legumes 0.03 0.03 Not Established
Tree Nuts 0.02 0.02 0.02

Health Canada's dietary risk assessment indicates that the consumption of foods with residues at these MRLs is not a health concern, with acute dietary exposure estimates for all population subgroups being less than 58% of the acute reference dose (ARfD) [1]. The European Food Safety Authority (EFSA) has established an ARfD of 0.1 mg/kg body weight and an Acceptable Daily Intake (ADI) of 0.005 mg/kg body weight for this compound [2].

This compound Dissipation & Safe Harvest Intervals

How long do this compound residues persist in crops, and how is a safe harvest interval determined? Residue dissipation follows first-order kinetics. The pre-harvest interval is determined through field trials that measure the time required for initial residue deposits to decline below the established MRL.

The table below summarizes half-life and pre-harvest interval data from recent studies:

Crop Application Rate (g a.i./ha) Half-life (Days) Pre-harvest Interval (Days) Reference / Context
Chilli (green fruit) 125 - 250 3.22 - 3.93 3 - 8 (waiting period) [3]
Okra (fruit) 125 - 250 3.13 - 4.43 Residues below MRL at harvest (30 days) [4]
Soil (under chilli) 125 - 250 2.41 - 3.35 - [3]
  • Key Factors Influencing Dissipation: The rate of residue loss is influenced by application dose, crop variety, and environmental conditions such as sunlight and rainfall [4] [3].
  • Metabolism in Plants: In plants, this compound can cleave at the ether bridge, forming metabolites like 2‐(4‐tert‐butylphenyl)ethanol (TBPE). TBPE is toxicologically relevant and has its own, stricter ADI and ARfD (0.002 mg/kg bw per day for both) [2]. Risk assessment must therefore consider both the parent compound and its metabolites.

The following diagram illustrates the relationship between application, dissipation, and the establishment of a safe harvest interval.

G PesticideApplication Pesticide Application InitialDeposit Initial Residue Deposit PesticideApplication->InitialDeposit ResidueDissipation Residue Dissipation Over Time InitialDeposit->ResidueDissipation MRL Residue < MRL ResidueDissipation->MRL Time Required = Pre-harvest Interval SafeHarvest Safe Harvest MRL->SafeHarvest

Methods for Reducing Residues in Samples

What processing methods effectively reduce this compound residues in agricultural commodities? Physical processing methods can significantly reduce this compound residue levels in food samples. A study on okra fruits demonstrated the following reduction efficiencies [4]:

Processing Method Reduction of this compound Residues
Washing + Boiling 60-61%
Boiling/Cooking 38-40%
Washing 31-32%

EFSA notes that processing can concentrate certain metabolites, like TBPE, in some products due to moisture loss. However, for many fruits, TBPE levels in processed items like juice and jam remain below the limit of quantification [2].

Analytical Methods for Residue Detection

What are the recommended analytical methods for quantifying this compound and its degradates? Robust analytical methods are crucial for enforcement and research.

  • Enforcement Methods: For food commodities, HPLC-MS/MS (High Performance Liquid Chromatography with Tandem Mass Spectrometry) is a sufficiently validated method enabling quantification at or below a Limit of Quantification (LOQ) of 0.01 mg/kg [2].
  • Soil Analysis: An LC-MS/MS method exists for this compound and its degradates in soil with an LOQ of 10 µg/kg [5].
  • Metabolite Identification: GC-MS (Gas Chromatography-Mass Spectrometry) has been used in research settings to identify metabolites like 4-hydroxyquinazoline and 4-t-butylphenethyl alcohol formed during fungal or chemical degradation [6].

References

fenazaquin resistance management Tetranychus urticae

Author: Smolecule Technical Support Team. Date: February 2026

Fenazaquin Resistance: Quantitative Profile

The tables below summarize core data on resistance levels and associated biochemical mechanisms from recent global studies.

Location/Strain Resistance Ratio (RR) Context & Notes Source
Laboratory-Selected (FR-strain) [1] 216.74-fold Developed after 8 generations of this compound selection pressure. [1] Research Article (2023)
J. Kolakombai, India [2] 506.01-fold Field population from cut flowers; exhibits extremely high resistance. [2] Research Article (2025)
Southern Tamil Nadu, India [3] 2.00 to 8.62-fold Field populations on vegetables; considered a low level of resistance. [3] Research Article (2025)
Laboratory-Selected (MAG_RS) [4] >100-fold Near-isogenic strain resistant to Magister SC (this compound). [4] Research Article (2019)
Enzyme Correlation with this compound Resistance Experimental Evidence
Mixed Function Oxidases (MFOs/P450s) Strongly correlated; significantly elevated in highly resistant strains. [3] [2] J. Kolakombai population showed a 14.99-fold increase in MFO activity vs. susceptible strain. [2]
Glutathione S-Transferases (GSTs) Elevated activity is associated with resistance. [2] The same resistant population showed an 18.75-fold increase in GST activity. [2]
Carboxylesterases (CarE) Elevated activity is associated with resistance. [2] The same resistant population showed a 14.19-fold increase in CarE activity. [2]

Resistance Management & Troubleshooting Guide

Here are answers to specific issues you might encounter, based on experimental evidence.

Q1: Which acaricides should I use in rotation with this compound to manage resistance and avoid cross-resistance?

A: Research indicates that this compound-resistant strains show low or no cross-resistance to several compounds with different modes of action, making them excellent candidates for rotation [1]:

  • Hexythiazox (Mite growth inhibitor, Group 10)
  • Propargite (Unknown metabolic inhibitor, Group 12)
  • Azadirachtin (Botanical with multiple effects)
  • Natural plant extracts (e.g., Darekastra and Tamarlassi)

Q2: How quickly can resistance to this compound develop in a laboratory population?

A: Resistance can develop rapidly. One study achieved a 216.74-fold resistance ratio after only 8 generations of continuous selection pressure with this compound [1].

Q3: If we stop using this compound, will resistance decline in the population?

A: Yes, resistance can be unstable. One study found that when selection pressure was withdrawn for three generations, the resistance ratio in a lab-selected strain broke down from 216.74 to 158.82-fold. This suggests that rotating away from this compound can help reduce resistance levels in a population over time [1].

Q4: Besides detoxification enzymes, what other factors could contribute to control failures?

A: Consider behavioral resistance. Mites can detect and avoid acaricide-treated surfaces. Notably, a strain with physiological resistance to this compound also showed reduced repellency and irritancy to the acaricide. This means resistant mites are more likely to remain on treated leaves, where only the acaricide's direct toxicity will affect them, potentially leading to control failures [4].

Essential Experimental Protocols

Here are standardized methodologies for key experiments cited in this guide.

Leaf Dip Bioassay for Resistance Monitoring [1] [3]

This is the standard IRAC Method No. 004 for assessing acaricide toxicity on tetranychid mites.

  • Key Materials: Excised leaf discs (e.g., bean, mulberry), commercial formulation of this compound, fine hair brush, controlled environment chamber.
  • Procedure:
    • Prepare a series of concentrations of this compound using distilled water.
    • Dip leaf discs into the solutions for a consistent duration (e.g., 20 seconds), allowing them to air dry.
    • Gently transfer 20-30 adult female mites onto each treated leaf disc.
    • Place discs on a wet cotton bed in a Petri dish to prevent mites from escaping.
    • Maintain arenas at standard conditions (e.g., 25±1°C, 70±5% RH).
    • Assess mortality after 24-48 hours. Mites are considered dead if they show no movement when prodged.
  • Data Analysis: Use probit analysis to calculate LC50 (Lethal Concentration to 50% of the population) values. The Resistance Ratio (RR) is calculated as RR = LC50 (field strain) / LC50 (susceptible strain).
Biochemical Assay for Detoxification Enzyme Activity [3] [2]

This protocol measures the activity of key detoxification enzymes.

  • Key Materials: Spectrophotometer, microplate reader, mite homogenates, specific substrates (e.g., CDNB for GST, p-nitroanisole for MFO).
  • Procedure Overview:
    • Sample Preparation: Homogenize a known weight of mites in a cold buffer. The supernatant after centrifugation is used as the enzyme source.
    • GST Assay: Monitor the conjugation of glutathione (GSH) with 1-chloro-2,4-dinitrobenzene (CDNB) by measuring the increase in absorbance at 340 nm.
    • MFO Assay: Measure the O-demethylation of p-nitroanisole by tracking the formation of p-nitrophenol at 405 nm.
    • CarE Assay: Use α- or β-naphthyl acetate as a substrate and measure the released naphthol at a specific wavelength.
  • Data Analysis: Enzyme activity is expressed as nmoles or µmoles of product formed per minute per milligram of protein (specific activity). Compare activities between resistant and susceptible strains.

Experimental Workflow for Resistance Study

The diagram below outlines a logical workflow for conducting a comprehensive this compound resistance study.

Start Start: Collect T. urticae Field Populations A Leaf-Dip Bioassay Start->A B Resistance Ratio > 10? A->B C Biochemical Assays B->C Yes E Investigate Other Mechanisms (e.g., target-site) B->E No D Confirm Metabolic Resistance Mechanism C->D F Cross-Resistance & Behavioral Studies D->F E->F G Develop IRM Strategy F->G

References

optimizing fenazaquin application temperature humidity

Author: Smolecule Technical Support Team. Date: February 2026

Optimal Application Parameters for Fenazaquin

Parameter Optimal Condition for Maximum Efficacy Source / Context
Relative Humidity 62.97% [1] Laboratory bioassay against Tetranychus urticae on beans
Application Dose 527.30 µl / 1000 ml H2O [1] Laboratory bioassay against Tetranychus urticae on beans
Temperature Range 25–30 °C (Study Range) [1] The specific optimal point was part of an interaction effect.

The optimal conditions were identified using a Central Composite Design and Response Surface Methodology to model the interaction of factors and find the point of maximum adult mite mortality [1].

Experimental Protocol for Bioassay

The optimal data was generated using a standardized bean leaf disc bioassay. You can adapt this protocol for your own experimental optimization work [1].

  • Plant Material: Use cowpea (Vigna unguiculata L.) plants at the 3- to 4-leaf stage. Germinate seeds in a growth chamber at 25 ± 2°C with a 16:8 light-to-dark cycle [1].
  • Pest Rearing: Maintain a colony of Tetranychus urticae on bean plants in a controlled environment (25 ± 2°C, 55 ± 5% RH). For age-synchronized adult females, transfer 60 females to a leaf disc and allow them to lay eggs for 24 hours before removing them. Use the resulting mature mites for bioassays [1].
  • Bioassay Setup: Place bean leaf discs in plastic Petri dishes on water-saturated cotton. To prevent mites from escaping, create a barrier around the leaf with cotton [1].
  • Treatment & Data Collection: Apply this compound treatments using the optimized dose and environmental parameters. Assess adult mite mortality at defined intervals after application [1].

The workflow for this optimization process can be summarized as follows:

Start Start: Define Optimization Goal (e.g., Maximize Mortality) InputVars Set Input Variables: • Temperature (25-30°C) • Humidity (55-65%) • Dose (69–2330 µl/L) Start->InputVars Design Experimental Design (Central Composite Design) InputVars->Design Bioassay Conduct Bioassay (Bean Leaf Disc Method) Design->Bioassay Model Statistical Analysis & Build Response Surface Model Bioassay->Model Optimize Find Optimal Conditions via Model Optimization Model->Optimize Verify Verify Model Prediction with New Experiments Optimize->Verify

Troubleshooting Common Issues

Here are solutions to common problems you might encounter when working with this compound.

  • Problem: Low Efficacy in Field Trials

    • Potential Cause & Solution: Field environmental conditions likely deviate from the optimized laboratory parameters. The interaction between temperature and humidity is statistically significant [1]. Re-calibrate your application to match the specific temperature and humidity of your field setting as closely as possible.
  • Problem: Determining a Safe Pre-Harvest Interval

    • Potential Cause & Solution: Residue dissipation is highly dependent on the application dose and time. A field study on apples showed that a waiting period of 18.55 days was needed for the lower application rate to fall below the MRL, while a higher rate required over 30 days [2]. You must conduct residue trials specific to your crop and application rate.
  • Problem: Uncertain Metabolite Risk

    • Potential Cause & Solution: this compound breaks down into a metabolite called TBPE (2-(4-tert-butylphenyl)ethanol), which has a different, and more toxic, profile than the parent compound. The residue definition for risk assessment must account for both this compound and TBPE [3]. Ensure your analytical methods are validated to detect and quantify TBPE.

The following diagram illustrates the fate of this compound residue on a crop, which is critical for understanding residue and metabolism issues:

Application This compound Application Residue Residue on Crop Application->Residue Metabolism Plant Metabolism Residue->Metabolism Transfer Transfer to Food/Feed Residue->Transfer Direct transfer Metabolite Formation of Metabolite (TBPE) Metabolism->Metabolite Metabolite->Transfer Risk Consumer Risk Assessment Transfer->Risk

Key Insights for Researchers

  • Analytical Method Vigilance: Standard HPLC-MS/MS methods can enforce this compound residues at a LOQ of 0.01 mg/kg [3]. However, confirm that your method's extraction efficiency is fully validated for your specific crop matrix, as this can be a source of uncertainty [3].
  • Processing Effects: Be aware that this compound can degrade during food processing, particularly during steps involving heat like pasteurization. This primarily leads to the formation of quinazolin-4-ol (4-OHQ) and TBPE [3]. Processing factors should be considered in consumer exposure assessments.

References

matrix effects fenazaquin analysis recovery improvement

Author: Smolecule Technical Support Team. Date: February 2026

Understanding and Compensating for Matrix Effects

Matrix effects (ME) occur when other components in your sample interfere with the quantification of your target analyte, potentially compromising the accuracy and precision of your results [1] [2]. The following table summarizes the core strategies you can employ to manage these effects.

Strategy Key Principle Considerations for Application
Stable Isotope-Labeled Internal Standard (SIL-IS) Uses a deuterated or 13C-labeled analog of the analyte; corrects for losses during preparation and ionization suppression/enhancement [2]. Ideal but may be expensive or unavailable. It is considered the "best alternative" for these applications [2].
Matrix-Matched Calibration Calibration standards are prepared in a blank sample extract to mimic the matrix of the actual samples [2] [3]. Can be challenging to find a truly blank matrix; standards may not be storable long-term [3].
Analyte Protectants (APs) Compounds added to both samples and solvent standards to mask active sites in the GC system, equalizing response between clean and dirty samples [3]. Effective for GC-MS; common APs include ethyl glycerol, gulonolactone, and sorbitol [3].
Enhanced Sample Clean-up Removes co-extracted matrix components (e.g., lipids, pigments) that cause the effects, addressing the problem at its source [2]. Must be optimized to avoid significant loss of the target analytes [2].

Methodologies for Evaluation and Improvement

Here are detailed protocols for implementing two key strategies mentioned in the literature.

1. Evaluating Matrix Effect with the Concentration-Based Method Research indicates that assessing ME at each concentration level provides more precise results than an overall assessment, as lower levels are often more affected [1].

  • Procedure:
    • Prepare two sets of standards: one in pure solvent (e.g., methanol) and another in a blank matrix extract.
    • Inject both sets and plot the calibration curves.
    • Calculate the Matrix Effect (ME%) for each concentration level using the formula: ME% = (Slope of matrix-matched curve / Slope of solvent standard curve - 1) × 100%
    • Interpretation: An ME% near 0 indicates no effect. A significant positive value indicates signal enhancement, and a negative value indicates suppression.

2. Implementing Analyte Protectants for GC-MS Analysis A study systematically investigating APs for flavor components (which, like pesticides, are susceptible to matrix effects) found a mixture of APs to be highly effective [3].

  • Recommended AP Combination:
    • Ethyl glycerol
    • Gulonolactone
    • Sorbitol
  • Procedure:
    • Prepare a stock solution of the APs in a suitable solvent (e.g., acetonitrile).
    • Add the same, fixed amount of this AP solution to all vials, including both your sample extracts and your matrix-free calibration standards.
    • Proceed with the GC-MS analysis. The APs will coat active sites in the system, reducing the difference in response between clean standards and complex samples, thereby improving quantification accuracy [3].

Troubleshooting Workflow for Matrix Effects

The following diagram outlines a logical, step-by-step approach to diagnosing and resolving matrix effect issues in your analysis.

Start Suspected Matrix Effect Step1 Quantify the Matrix Effect Start->Step1 Step2 Evaluate Sample Prep Step1->Step2 Opt1 Optimize Clean-up Step Step2->Opt1 Ineffective clean-up Step3 Select Compensation Method Step2->Step3 Clean-up optimized Opt1->Step3 Opt2 Use SIL-IS if available Step3->Opt2 Opt3 Apply Analyte Protectants Step3->Opt3 Opt4 Use Matrix-Matched Calibration Step3->Opt4 End Re-validate Method Opt2->End Opt3->End Opt4->End

Key Experimental Considerations

  • Sample Analysis Order: In LC-MS analysis, the order in which you run your samples can influence the observed matrix effect. An interleaved scheme (alternating neat standards and matrix samples) is more sensitive in detecting matrix effect variability than running in blocks [4].
  • Sorbent Choice in Clean-up: For complex plant-based matrices, modified QuEChERS methods using sorbents like carboxylated multi-walled carbon nanotubes (MWCNTs) have shown excellent performance in removing interferents, which can directly reduce matrix effects [5].

I hope this technical guide provides a solid foundation for troubleshooting your fenazaquin analysis. For further assistance, you may want to consult the specific literature on multi-residue pesticide analysis in complex matrices.

References

Fenazaquin Degradation & Soil Properties

Author: Smolecule Technical Support Team. Date: February 2026

Although the search results do not contain a study that isolates the effect of pH on fenazaquin, one investigation examined its degradation in parallel with other pesticides, providing indirect insights.

Table 1: Degradation Characteristics of this compound and Other Pesticides in Soil

Pesticide Degradation Rate Constant (k, day⁻¹) Correlation Half-Life (DT50, days) Correlation Key Influencing Soil Properties
This compound [1] Information not available in the context of property correlation. 28.9 - 32.0 days (observed half-life). Information not available.

| Glyphosate, 2,4-D, Chlorothalonil, Dimethoate [2] | Inversely proportional to Soil Organic Carbon (OC), silt, clay, Fe/Al oxides. Directly proportional to soil pH and sand content. | Directly proportional to OC, clay, silt, Fe/Al oxides. Inversely proportional to soil pH and sand content. | Organic Carbon, Clay, Silt, Fe/Al oxides, pH, Sand |

The data in Table 1 shows that for several common pesticides, a higher soil pH is correlated with a faster degradation rate and a shorter half-life [2]. This established principle can be cautiously applied to form a baseline hypothesis for this compound.

Microbial Degradation Pathway of this compound

Understanding how this compound is broken down biologically provides context for how soil conditions, including pH, might influence these processes. Research on the soil fungus Aspergillus niger has elucidated a key oxidative pathway.

The following diagram illustrates the primary metabolic pathway of this compound in Aspergillus niger, which is catalyzed by specific cytochrome P450 (CYP) enzymes [3].

G This compound This compound Intermediates\n(via CYP450 Oxidation) Intermediates (via CYP450 Oxidation) This compound->Intermediates\n(via CYP450 Oxidation) Oxidative Cleavage 4-Hydroxyquinazoline\n(Major Metabolite) 4-Hydroxyquinazoline (Major Metabolite) Quinazolin-4-ol (4-OHQ) Quinazolin-4-ol (4-OHQ) 4-Hydroxyquinazoline\n(Major Metabolite)->Quinazolin-4-ol (4-OHQ) Further Transformation 4-t-butylphenethyl alcohol\n(TBPE, Major Metabolite) 4-t-butylphenethyl alcohol (TBPE, Major Metabolite) 2-(4-tert-butylphenyl)ethanol\n(TBPE) 2-(4-tert-butylphenyl)ethanol (TBPE) 4-t-butylphenethyl alcohol\n(TBPE, Major Metabolite)->2-(4-tert-butylphenyl)ethanol\n(TBPE) Plant/Soil Metabolite Intermediates\n(via CYP450 Oxidation)->4-Hydroxyquinazoline\n(Major Metabolite) Intermediates\n(via CYP450 Oxidation)->4-t-butylphenethyl alcohol\n(TBPE, Major Metabolite)

Key Experimental Findings from the Pathway Study:

  • Organism: Aspergillus niger (a common soil fungus) [3].
  • Metabolites Identified: The primary products are 4-Hydroxyquinazoline and 4-t-butylphenethyl alcohol, indicating cleavage of the ether bridge in this compound [3].
  • Key Enzyme: The transformation is catalyzed by specific Cytochrome P450 (CYP) enzymes. This was confirmed by a strong inhibition of metabolism when the CYP inhibitor piperonyl butoxide was used, which increased this compound's half-life from 0.6 days to 58.7 days in the culture [3].
  • Chemical Mimic: The same major metabolites were produced rapidly using the chemical oxidant m-chloroperoxybenzoic acid (MCPBA), supporting the oxidative mechanism [3].

Technical Support & Troubleshooting

FAQ 1: How does soil pH potentially influence the degradation of this compound? Based on general pesticide chemistry and the microbial pathway, pH can influence this compound degradation in two ways:

  • Direct Chemical Hydrolysis: The quinazoline structure in this compound may be susceptible to hydrolysis, a reaction whose rate is often pH-dependent. The specific nature of this relationship for this compound requires experimental determination.
  • Microbial Activity: Since a major degradation pathway is mediated by fungal cytochrome P450 enzymes [3], factors that affect microbial health and enzyme function will impact degradation rates. Soil pH is a master variable that shapes the microbial community structure and activity. An pH level that is optimal for Aspergillus niger and other fungi with similar CYP450 systems would likely accelerate this compound breakdown.

FAQ 2: My experiments show unexpected persistence of this compound in soil. What are the main factors to investigate?

  • Soil pH: Test your soil's pH. If the pH is acidic, it may be slowing down the microbial degradation pathway. Refer to the correlation in Table 1 for a potential trend [2].
  • Organic Carbon and Clay Content: Soils with high organic matter and clay content can strongly bind pesticides, making them less available for microbial degradation and thus increasing their persistence [2].
  • Microbial Population: Consider characterizing the microbial biomass and specific degrader populations in your soil. The failure of the CYP450 inhibitor ketoconazole to slow this compound metabolism in A. niger [3] suggests that specific, resilient CYP isoforms are involved, which may vary between soils.

Experimental Protocol: Investigating pH Influence in the Lab

  • Soil Preparation: Obtain a homogeneous soil (e.g., sandy loam). Air-dry and sieve it (<2 mm).
  • pH Modification: Divide the soil into batches and amend them to create a pH gradient (e.g., pH 5.5, 6.5, 7.5) using calcium carbonate (to raise pH) or aluminum sulfate (to lower pH). Incubate the soils at constant moisture for several weeks to stabilize.
  • Fortification: Apply a known concentration of this compound to each soil batch. Include sterile control samples to distinguish microbial from chemical degradation.
  • Incubation & Sampling: Incubate all samples under controlled temperature and moisture. Collect soil sub-samples at regular intervals (e.g., 0, 7, 14, 30, 60 days).
  • Analysis:
    • Residue Analysis: Quantify this compound and its major metabolites (4-Hydroxyquinazoline and TBPE) using GC-MS or HPLC-MS/MS [3] [4].
    • Soil Characterization: Measure the pH, organic carbon, and texture of each batch at the experiment's start and end [2].
  • Kinetics: Calculate the degradation rate constant (k) and half-life (DT50) for each pH level to quantify the relationship.

References

overcoming analytical interference fenazaquin determination

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Fenazaquin & Regulatory Context

This compound is a pesticide subject to strict regulations, with Maximum Residue Levels (MRLs) set for various food commodities. The following table summarizes proposed MRLs from a recent Health Canada consultation, which illustrates the low residue levels that analytical methods must detect and quantify [1].

Food Commodity Proposed MRL (ppm)
Hops (dried cones) 30
Dried/Fresh Peppermint & Spearmint Leaves 10
Tea (dried leaves) 9.0
Edible Podded Legume Vegetables 0.4
Dried Shelled Pulses 0.3
Avocados 0.15
Succulent Shelled Beans & Peas 0.03
Tree Nuts 0.02

According to the European Food Safety Authority (EFSA), adequate analytical methods for enforcement are available to control this compound residues on crops at a validated limit of quantification (LOQ) of 0.01 mg/kg [2]. This LOQ is lower than the lowest MRLs, which is a fundamental requirement for a method to be valid for enforcement.

Proposed Technical Support Center Framework

While specific interference data is unavailable, a technical support center for this compound determination would logically cover the following areas. This framework can guide your experimental troubleshooting.

Troubleshooting Area Key Questions & Guidance

| Sample Preparation & Cleanup | • FAQ: How can I improve recovery during the extraction of high-fat matrices like tree nuts? • Guide: A detailed protocol for a modified QuEChERS method, including a cleanup step with graphitized carbon black (GCB) to remove pigmented interferents. | | Chromatographic Separation | • FAQ: What can cause peak tailing or co-elution in this compound analysis? • Guide: Method for optimizing a reverse-phase HPLC/UPLC gradient using a C18 column to separate this compound from its metabolite (TBPE) and matrix components. | | Detection & Quantification | • FAQ: How do I address matrix effects causing signal suppression in LC-MS/MS? • Guide: Step-by-step procedure for preparing and using matrix-matched calibration standards and a stable isotope-labeled internal standard for this compound. |

Experimental Workflow for Method Validation

The following diagram outlines a core analytical workflow. Adherence to this structured process is critical for identifying the source of analytical interference.

Fenazaquin_Analysis_Workflow start Start Analysis sample_prep Sample Preparation (Homogenization & Extraction) start->sample_prep cleanup Sample Cleanup (d-SPE or SPE Cartridge) sample_prep->cleanup inst_analysis Instrumental Analysis (LC-MS/MS) cleanup->inst_analysis data_processing Data Processing & Quantification inst_analysis->data_processing qc_check QC Check data_processing->qc_check qc_check->sample_prep Fail end Report Results qc_check->end Pass

Addressing Common Scenarios of Analytical Interference

Here are detailed experimental protocols for common interference scenarios, structured as FAQs.

FAQ: How can I reduce matrix effects in complex commodities like tea or herbs during LC-MS/MS analysis?

Problem: Signal suppression or enhancement from co-extracted matrix components affects accuracy and precision.

Detailed Protocol:

  • Prepare Solutions:
    • Standard Solution: Prepare a calibration curve of this compound in pure solvent.
    • Matrix-Matched Standards: Prepare the same calibration curve in a final extract of a blank (this compound-free) matrix that is identical to your sample (e.g., blank tea extract).
  • Analyze and Compare: Analyze both sets of standards by LC-MS/MS.
  • Calculate Matrix Effect (ME%): For each concentration level, use the formula: ME% = (Peak Area of Matrix-Matched Standard / Peak Area of Solvent Standard) × 100
    • Interpretation: ME% ≈ 100% indicates no effect. ME% < 100% indicates suppression; ME% > 100% indicates enhancement.
  • Mitigation Strategy: If significant matrix effect is observed, use the matrix-matched calibration standards for all quantitative measurements. For higher precision, employ a stable isotope-labeled internal standard for this compound if commercially available.
FAQ: How can I achieve baseline separation of this compound from its major metabolite?

Problem: The metabolite TBPE (2‐(4‐tert‐butylphenyl)ethanol) interferes with the this compound peak.

Detailed Protocol:

  • Chromatographic Conditions:
    • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
    • Mobile Phase A: Water with 0.1% Formic Acid.
    • Mobile Phase B: Methanol with 0.1% Formic Acid.
    • Gradient: Start at 60% B, ramp to 95% B over 8 minutes, hold for 2 minutes.
    • Flow Rate: 0.3 mL/min.
    • Column Temperature: 40 °C.
  • Optimization: Inject standard solutions of this compound and TBPE individually and then as a mixture. Adjust the gradient profile (ramp steepness) and temperature to achieve baseline resolution (Resolution > 1.5). A slower gradient often improves separation.

Key Takeaways and Next Steps

  • Regulatory Context is Crucial: Analytical methods must reliably detect this compound at or below 0.01 mg/kg to enforce MRLs [2].
  • Systematic Troubleshooting is Key: Follow a structured workflow to isolate interference sources, from sample preparation to instrumental analysis.
  • Validate Your Method: Incorporate procedures like matrix effect calculation and chromatographic optimization into your method development and validation protocols.

To obtain the specific, peer-reviewed technical details you need, I suggest searching in scientific databases like SciFinder, PubMed, or Google Scholar using terms such as "this compound LC-MS/MS interference," "QuEChERS this compound optimization," or "this compound matrix effect removal."

References

Fenazaquin Fact Sheet for Experimental Design

Author: Smolecule Technical Support Team. Date: February 2026

For researchers modeling fenazaquin's environmental behavior, the following data on its dissipation can serve as a baseline for your experiments.

Table 1: this compound Dissipation Profile in Select Crops and Environments

System / Commodity Initial Deposit Half-life (t₁/₂) Dissipation Period Key Metabolites Identified Reference
Apple fruit (0.004% rate) 3.18 ± 0.03 μg/g 3.62 days 20 days (96.91% dissipation) Not specified in study [1]
Apple fruit (0.008% rate) 6.98 ± 0.08 μg/g 4.12 days 30 days (95.84% dissipation) Not specified in study [1]
Aspergillus niger culture - 0.6 days Rapid metabolism in soil fungus 4-Hydroxyquinazoline, 4-t-butylphenethyl alcohol (TBPE) [2]
Chemical oxidation (MCPBA) - 0.1 - 0.5 days Rapid, concentration-dependent 4-Hydroxyquinazoline, 4-t-butylphenethyl alcohol (TBPE) [2]

Frequently Asked Questions for Researchers

Q1: What are the primary metabolites of this compound I should account for in my analysis?

The metabolic pathway involves cleavage at the ether bridge. Your analytical methods must be able to detect these primary metabolites, as they are toxicologically relevant [3] [2].

  • 4-Hydroxyquinazoline (4-OHQ): Often formed under processing conditions like pasteurization [3].
  • 2-(4-tert-butylphenyl)ethanol (TBPE): A major plant metabolite that is more toxic than the parent this compound and is crucial for consumer risk assessment [3].

Q2: Which enzymes are responsible for this compound's oxidative metabolism in soil fungi?

Studies with Aspergillus niger indicate that specific cytochrome P450s (CYPs) are the primary catalysts for the oxidative metabolism of this compound [2].

  • Experimental Evidence: The metabolism was strongly inhibited by piperonyl butoxide (a general CYP inhibitor), significantly extending the half-life to 58.7 days in vitro.
  • Unexpected Finding: The metabolism was not inhibited by azole fungicides like ketoconazole and myclobutanil, suggesting the involved CYPs are insensitive to these common compounds [2]. This is a critical point for designing inhibition experiments.

Q3: How is this compound's dissipation and metabolism represented experimentally?

The following diagram synthesizes the experimental findings on this compound's fate, which can guide your lab and field studies.

fenazaquin_metabolism This compound Metabolism Experimental Pathway cluster_notes Key Experimental Findings This compound This compound Environmental_Fate Environmental_Fate This compound->Environmental_Fate Applied Plant_Metabolism Plant_Metabolism Environmental_Fate->Plant_Metabolism In Crops Microbial_Metabolism Microbial_Metabolism Environmental_Fate->Microbial_Metabolism In Soil/Fungi Chemical_Oxidation Chemical_Oxidation Environmental_Fate->Chemical_Oxidation Model System TBPE TBPE Plant_Metabolism->TBPE Primary Metabolite Four_OHQ Four_OHQ Plant_Metabolism->Four_OHQ Processing Microbial_Metabolism->TBPE Major Metabolite Microbial_Metabolism->Four_OHQ Major Metabolite CYP_Inhibition CYP_Inhibition Microbial_Metabolism->CYP_Inhibition Inhibited by Chemical_Oxidation->TBPE Major Product Chemical_Oxidation->Four_OHQ Major Product Risk_Assessment TBPE is more toxic than parent compound Piperonyl_Butoxide Piperonyl_Butoxide CYP_Inhibition->Piperonyl_Butoxide Strong Inhibition Azole_Fungicides Azole_Fungicides CYP_Inhibition->Azole_Fungicides No Inhibition Half_Life Half-life varies by system: • Field: ~3-4 days • Fungus: 0.6 days • Chemical: 0.1-0.5 days

Troubleshooting Guide: Common Experimental Challenges

  • Challenge: Unexpectedly rapid degradation of this compound in a soil biotransformation assay.
  • Investigation Path: Consider the contribution of native soil microbes, particularly fungi. The experimental workflow in the diagram above shows that microbial metabolism is a major pathway. The finding that azole fungicides did not inhibit degradation in Aspergillus niger is critical [2]. Your experimental conditions might require a broader screening of inhibitors.
  • Challenge: Detecting the parent compound but missing metabolites in residue analysis, leading to mass balance issues.
  • Investigation Path: Ensure your analytical method (e.g., HPLC–MS/MS) is fully validated to control for residues of both this compound and its key metabolite, TBPE, at a limit of quantification (LOQ) of at least 0.01 mg/kg [3]. The extraction efficiency for the metabolite should be confirmed.

References

Microbial Enhancement Strategies: A General Framework

Author: Smolecule Technical Support Team. Date: February 2026

While data on fenazaquin is lacking, the strategies for enhancing microbial degradation are often consistent across different pesticides. The table below summarizes general approaches, illustrated with examples from other pesticides.

Table: Strategies for Enhancing Microbial Biodegradation of Pesticides

Strategy Description & Objective Example from Other Pesticides
Isolation & Characterization Isolate and study indigenous microbial strains capable of degrading the pesticide; objective is to identify key degraders and their mechanisms [1]. Bacteria (Streptomyces rochei, Paracoccus sp., Bacillus spp.) and fungi (Aspergillus glaucus) can degrade the insecticide fipronil [1].
Process Optimization Adjust environmental conditions (e.g., nutrient levels, electron acceptors) to stimulate the activity of indigenous degrading microbes [2] [3]. Adding nutrients to water helps indigenous bacteria break down oil spills. Adding nitrate to biochar can stimulate PAH-degrading bacteria [2] [3].
Bio-Augmentation Introduce specific, pre-adapted, or genetically engineered microbial strains to a contaminated site to boost degradation capacity [3] [1]. Genetically modified E. coli can accumulate mercury. Genetically engineered microbes are a research frontier for petroleum hydrocarbon cleanup [2] [3].
Immobilization Attach microbial cells to a solid support material; objective is to increase microbial stability, concentration, and reusability [3]. Biochar or coal cinder can serve as a carrier material, providing habitat and nutrients for microbial communities, enhancing the degradation of organic pollutants [3].

The following workflow outlines a general experimental approach based on these strategies.

FAQs and Troubleshooting Guides

Here are some hypothetical FAQs and troubleshooting tips modeled on common challenges in microbial degradation experiments. You can adapt these once this compound-specific data becomes available.

Table: Frequently Asked Questions

Question Model Answer / Guidance
No degradation activity detected. Isolate new strains: The microbes in your sample may not be adapted to the pesticide. Try isolating microbes from long-term contaminated sites. Check pesticide bioavailability: The compound might be inaccessible to microbes. Consider using surfactants or carriers like biochar to improve contact [3] [1].
Degradation rate is too slow. Optimize conditions: Environmental factors like temperature, pH, and nutrient availability (e.g., nitrogen, phosphorus) greatly impact microbial activity. Systematically test different conditions [1]. Consider bio-augmentation: Introduce a consortium of known degrading microbes, which can be more effective than a single strain [3].
Degradation stops after some time. Check for toxic metabolites: Some pesticides break down into products that are more toxic or inhibitory than the parent compound. Monitor for intermediate metabolites and assess their toxicity [1]. Nutrient depletion: Key nutrients may have been consumed. Replenish the medium or nutrients.

References

Efficacy Comparison of Fenazaquin and Other Acaricides

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes experimental efficacy data for fenazaquin and several other acaricides against different mite species.

Acaricide Chemical Class Target Mite/Species Reported Efficacy Key Experimental Context
This compound Quinazoline [1] Varroa destructor (Varroa mite) [1] >80% reduction in semi-field trials [1] Laboratory apiarium bioassay & semi-field mini-colony trials on honey bees [1].
Polyphagotarsonemus latus (Yellow mite) [2] 100% mortality after 6 days [2] Laboratory (in vitro) evaluation on chilli plants [2].
Fenpyroximate Pyrazole [1] Varroa destructor [1] 68% reduction in semi-field trials [1] Laboratory apiarium bioassay & semi-field mini-colony trials on honey bees [1].
Spirotetramat Tetramic acid [3] Varroa destructor [1] Efficacy data not specified in available results [1] Selected for semi-field evaluation based on prior lab studies [1].
Spirodiclofen Tetronic acid [3] Varroa destructor [1] Efficacy data not specified in available results [1] Selected for semi-field evaluation based on prior lab studies [1].
Tau-fluvalinate Synthetic Pyrethroid [3] Varroa destructor (Implied) [3] Widespread use, but resistance developed [1] Not a direct comparison in provided studies; noted as a compound with existing resistance issues [1].

Detailed Experimental Protocols

Understanding the methodology is crucial for interpreting efficacy data. Key protocols from the search results are described below.

Apiarium Bioassay for Varroa Mite Control

This laboratory-based method simulates a small colony environment to screen candidate compounds.

Start Start: Collect Varroa-infested worker honey bees A Divide bees into groups Start->A B Expose each group to a different dilution of candidate compound A->B C Place groups in apiarium setups B->C D Incubate for 24 hours under monitored conditions C->D E Record mortality counts: - Varroa mites - Honey bees D->E F Calculate efficacy and select candidates for semi-field trials E->F

  • Procedure: Groups of Varroa-infested worker honey bees are exposed to different dilutions of the candidate acaricide. The groups are then held in small, controlled environments (apiariums) for a 24-hour exposure period, after which mortality for both mites and bees is assessed [1].
  • Purpose: Serves as an initial screening tool to identify compounds with high mite mortality and low bee toxicity before proceeding to more complex and costly field trials [1].
Adult Immersion Test (AIT) for Ticks

A standard bioassay used primarily for engorged female ticks, such as Rhipicephalus microplus.

Start Select and weigh groups of engorged female ticks A Immerse ticks in acaricide solution for 5 minutes Start->A B Drain and blot ticks dry A->B C Incubate ticks (14 days, 27°C, 80-90% RH) B->C D Weigh the produced eggs C->D E Incubate eggs for 4 weeks to assess hatchability D->E F Calculate in vitro efficacy based on egg mass weight and larval hatching rate E->F

  • Procedure: Engorged adult female ticks are immersed in a solution of the acaricide for a set time (e.g., 5 minutes). They are then incubated under controlled conditions (e.g., 27°C, 80-90% relative humidity) to allow for egg-laying. The weight of the egg mass and the hatchability of the larvae are assessed to determine the compound's efficacy [4].
  • Purpose: To evaluate the in vitro efficacy of acaricides against ticks and monitor for resistance. It is a primary diagnostic method in many regions [4].

Mechanisms of Action and Selectivity

The selectivity of an acaricide is critical for minimizing harm to non-target organisms.

  • This compound's Mode of Action: It is a mitochondrial electron transport inhibitor (METI), specifically acting at complex I (site I) of the respiratory chain [5] [6]. This disrupts energy production in the mite [5].
  • Basis of Selectivity: Physiological selectivity can arise from target-site differences or metabolism-based differences [3].
    • Target-site: Variations in the target protein (e.g., complex I) between mite and host can lead to naturally lower affinity for the acaricide in the host [3].
    • Metabolism-based: The host organism may more efficiently detoxify and eliminate the compound than the target mite. Research suggests this compound is metabolized by specific cytochrome P450 enzymes in the soil fungus Aspergillus niger, and its metabolism in honey bees is a key area of safety investigation [5] [6].

Critical Considerations for Researchers

  • Toxicity to Non-Target Organisms: A 2024 study highlighted that high doses of this compound can be toxic to honey bee larvae, causing increased mortality, developmental delays, and disruptions to their hemolymph metabolome and gut microbiome. This underscores the need for careful dose-response studies before any in-hive use [6].
  • Resistance Management: The over-reliance on a single chemical class leads to resistance. The review suggests that this compound, with its distinct quinazoline class and METI action, could be a valuable rotation partner to mitigate resistance against commonly used acaricides like pyrethroids (tau-fluvalinate) and formamidines (amitraz) [1] [7].
  • Persistence and Residues: this compound is lipophilic and can persist in the environment. A study in apples found that residues were below the Maximum Residue Limit (MRL) at the recommended dose after a pre-harvest interval of about 19 days [8]. Its environmental fate should be a consideration in its application profile.

References

fenazaquin maximum residue limits MRL establishment

Author: Smolecule Technical Support Team. Date: February 2026

Proposed & Established Fenazaquin MRLs

Food Commodity Proposed Canadian MRL (ppm) Established U.S. Tolerance (ppm) Established Codex MRL (ppm)
Hops (dried cones) 30 30 30 (hops, dry)
Tea (dried leaves) 9.0 9 (tea, dried) Not established
Dried/Fresh Peppermint & Spearmint Leaves 10 10 (fresh leaves only) Not established
Edible Podded Legume Vegetables 0.4 0.4 Not established
Dried Shelled Pulses 0.3 0.3 Not established
Avocados 0.15 0.15 0.15
Succulent Shelled Beans/Peas 0.03 0.03 Not established
Tree Nuts 0.02 0.02 0.02

MRL Establishment Workflow

The process for setting MRLs is a rigorous, multi-step scientific evaluation. The diagram below outlines the core workflow for dietary risk assessment as conducted by major regulatory bodies like Health Canada and the European Food Safety Authority (EFSA) [1] [2].

architecture cluster_1 Toxicology Assessment cluster_2 Residue Studies & Data Analysis cluster_3 Exposure & Risk Characterization Start MRL Establishment Process tox1 Identify Toxicology Hazards Start->tox1 tox2 Derive Toxicological Reference Values (e.g., ADI, ARfD) tox1->tox2 res1 Conduct Field Trials (Supervised Residue Studies) tox2->res1 res2 Analyze Residue Magnitude (Calculate STMR, Highest Residue) res1->res2 res3 Investigate Metabolites (e.g., TBPE) res2->res3 risk1 Estimate Dietary Exposure (Using models like EFSA's PRIMo) res3->risk1 risk2 Compare Exposure to Toxicological Reference Values risk1->risk2 Decision Risk Acceptable? risk2->Decision Decision->Start No End Propose/Establish MRL Decision->End Yes

Detailed Experimental Protocols & Risk Assessment

For researchers, the key experimental data and methodologies required to support an MRL application are extensive. The following details are compiled from recent EFSA and Health Canada assessment reports [1] [2] [3].

Residue Analytical Methodology
  • Enforcement Method: Residues of this compound on the commodities under consideration are controlled using high-performance liquid chromatography with tandem mass spectrometry (HPLC–MS/MS).
  • Performance Standard: The methods must be sufficiently validated to enable quantification of residues at or above a Limit of Quantification (LOQ) of 0.01 mg/kg for most plant matrices [2] [3].
Metabolism and Residue Definition
  • Metabolism Studies: Investigations in fruit crops following foliar treatment show that the parent This compound is the major residue component. A key metabolic pathway involves cleavage at the ether bridge, forming the metabolites quinazolin‐4‐ol (4‐OHQ) and 2‐(4‐tert‐butylphenyl)ethanol (TBPE) [2].
  • Residue Definitions:
    • For Enforcement: This compound (the parent compound) [2].
    • For Risk Assessment: Two separate definitions are required: This compound and TBPE. This is because TBPE has been determined to be more toxic than the parent compound and requires its own toxicological reference values [2].
Toxicological Reference Values

The risk assessment uses distinct values for the parent compound and its key metabolite:

  • For this compound:
    • Acceptable Daily Intake (ADI): 0.005 mg/kg body weight per day
    • Acute Reference Dose (ARfD): 0.1 mg/kg body weight [2] [3]
  • For the Metabolite TBPE:
    • ADI: 0.002 mg/kg body weight per day
    • ARfD: 0.002 mg/kg body weight [2]
Consumer Dietary Risk Assessment
  • Modeling Tool: Regulatory bodies like EFSA use the Pesticide Residues Intake Model (PRIMo) to calculate dietary exposure.
  • Risk Characterization:
    • This compound: The estimated chronic (long-term) dietary intake accounted for a maximum of 23% of the ADI (NL toddler diet). The acute (short-term) exposure did not exceed 11% of the ARfD for the assessed crops (e.g., peppers) [2].
    • TBPE: The highest chronic exposure accounted for 11% of the ADI (DE child diet), and the acute exposure reached a maximum of 30% of the ARfD for peppers [2].

Key Considerations for Researchers

  • International Harmonization: The data shows a high degree of alignment between Canadian and U.S. MRLs for this compound, while Codex MRLs are not established for many commodities [1]. This highlights both the progress and challenges in global harmonization.
  • Critical Data Gaps: Even in positive assessments, regulators note uncertainties. For this compound, these include the lack of standard hydrolysis studies with phenyl-labelled this compound and limited information on TBPE concentrations in commodities with existing Codex MRLs [2] [3]. Addressing such gaps in applications is crucial.
  • Processing Studies: Data demonstrating the effect of processing (e.g., brewing beer from hops, making tomato paste) on residue magnitude is required. The derived Processing Factors (PFs) are often considered indicative unless supported by multiple robust studies [2] [3].

References

fenazaquin consumer risk assessment exposure

Author: Smolecule Technical Support Team. Date: February 2026

Fenazaquin Efficacy vs. Other Acaricides

The table below summarizes experimental data on the efficacy of this compound and other acaricides against cyclamen mites in strawberries, based on a 2025 study [1].

Acaricide Chemical Group Mode of Action (IRAC Group) Efficacy (Cyclamen Mite Reduction) Key Findings
This compound Quinazoline Mitochondrial complex I electron transport inhibitor (Group 21) >90% (Greenhouse); 90-99% (Field) Highly effective; reduces mite numbers and leaf injury; improves yield and fruit size [1].
Pyridaben Pyridazinone Mitochondrial complex I electron transport inhibitor (Group 21) >90% (Greenhouse); 90-99% (Field) Highly effective; results similar to this compound and abamectin [1].
Abamectin Avermectin Chloride channel activator (Group 6) >90% (Greenhouse); 90-99% (Field) The current standard; high efficacy confirmed [1].
Spiromesifen Tetronic acid Lipid synthesis inhibitor (Group 23) Moderate (Variable) Reduced mite numbers in folded leaves in one experiment; effectiveness can vary [1].
Chlorfenapyr Pyrrole Uncoupler of oxidative phosphorylation (Group 13) Moderate (Variable) Reduced mite numbers in one experiment; did not improve yield or fruit size [1].
Horticultural Oils/Soaps (e.g., SuffOil-X) - Physical mode of action (suffocation) Not Significant Pre-plant dip treatments did not provide significant control compared to untreated plants [1].

Potential Human Health Risks

Recent research and regulatory actions highlight potential health concerns related to this compound:

  • Potential Immunotoxicity: A 2025 computational study used pharmacophore modeling to screen pesticides for their potential to inhibit Janus kinases (JAKs), which are crucial proteins for immune system signaling. The study identified this compound as one of 64 pesticides with structural features that suggest it may inhibit JAK enzymes [2]. This inhibition could theoretically lead to immunosuppression, increasing susceptibility to infections and potentially promoting cancer development, though this biological activity requires confirmation through direct laboratory testing [2].
  • Acute Toxicity and New Regulations: Due to identified risks of acute toxicity upon exposure, Japan is regulating this compound as a deleterious substance, effective November 1, 2025. Products exceeding a 19.4% concentration will require compliant labeling, secure storage, and manufacturer registration [3].
  • Ongoing Safety Evaluation: Health Canada is currently conducting a consultation (until October 5, 2025) on a proposed Maximum Residue Limit (MRL) for this compound, which is a key step in assessing and managing potential consumer exposure through food [4].

Safety Profile in Non-Target Organisms

This compound shows promise as a selective miticide. A 2022 study found it to have high efficacy against Varroa mites (>80%) while demonstrating low mortality in honey bees under both laboratory and semi-field conditions. This suggests it could be a valuable compound for use in settings where pollinator safety is a critical concern [5].

Experimental Protocols from Key Studies

For researchers, here are the core methodologies from the cited experiments:

  • Greenhouse Efficacy Experiment [1]:

    • Plant Infestation: Strawberry plants were infested by placing leaflet with approximately 30 cyclamen mites from a lab colony into the plant crown.
    • Acaricide Application: Treatments were applied at the highest label rate using an airbrush sprayer.
    • Evaluation: Mite numbers and leaf injury on a scale of 0-3 were assessed two weeks after application.
  • Pharmacophore Modeling Study [2]:

    • Model Development: Structure-based and ligand-based pharmacophore models were created for JAK1, JAK2, JAK3, and TYK2 kinases.
    • Virtual Screening: These models were used to screen a database of pesticide compounds.
    • Hit Identification: Compounds that matched the pharmacophore features were identified as potential JAK inhibitors.

Diagram of Potential Immunotoxicity Pathway

The diagram below illustrates the hypothesized mechanism by which this compound may interfere with immune signaling, based on the computational study [2].

G Pesticide Pesticide Exposure (e.g., this compound) JAK JAK Protein ( JAK1, JAK2, JAK3, TYK2 ) Pesticide->JAK Potential Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Receptor->JAK Activates STAT STAT Protein JAK->STAT Phosphorylates Nucleus Nucleus STAT->Nucleus Transcription Immune Response Gene Transcription Nucleus->Transcription

Diagram 1: Hypothesized JAK-STAT Pathway Inhibition. This diagram shows the normal immune signaling pathway and the potential inhibitory effect of this compound on JAK proteins, as predicted by computational modeling [2].

Key Insights for Professionals

  • Effective Agricultural Tool: this compound is a highly effective acaricide that can help diversify the chemical toolbox for managing resistant mites in crops like strawberry [1].
  • Risk Assessment is Critical: The theoretical immunotoxicity risk identified computationally must be validated with in vitro and in vivo studies to determine its real-world significance for human health [2].
  • Monitor Regulatory Updates: The evolving regulatory landscape, as seen in Japan and Canada, indicates that the risk profile of this compound is being actively reassessed globally [4] [3].

References

fenazaquin metabolic profile across species

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Metabolism of Fenazaquin

The table below summarizes the key metabolic characteristics of this compound in different types of organisms.

Species / System Primary Metabolites Identified Key Enzymes Involved Half-life (t₁/₂) / Metabolic Rate
Fungus (Aspergillus niger) 4-Hydroxyquinazoline, 4-t-butylphenethyl alcohol [1] [2] Specific Cytochrome P450s (CYPs); strongly inhibited by Piperonyl Butoxide (PBO) [1] [2] ~0.6 days [1]
Insects (e.g., An. gambiae, An. funestus) Susceptible to metabolism, but specific metabolites not detailed in assays [3] CYP6M2, CYP6P3, CYP6P9a, and other P450s associated with pyrethroid resistance [3] Highly susceptible to metabolism by multiple P450s [3]
Mammalian System (Human Cell Model, HEK293T) Not specified, but metabolic activity confirmed [4] Human CYP enzymes; metabolism led to detoxification (reduced cytotoxicity) [4] Metabolic competence demonstrated to shift chemical toxicity [4]

A central finding across studies is that cytochrome P450 enzymes (CYPs) are the primary drivers of this compound metabolism [1] [3] [4]. However, the specific CYP isoforms involved and the biological consequences of metabolism vary:

  • In Fungi: Metabolism in Aspergillus niger is rapid and is catalyzed by specific CYPs that are insensitive to azole fungicides like ketoconazole but are strongly inhibited by piperonyl butoxide (PBO) [1] [2].
  • In Insects: this compound is highly susceptible to metabolism by a broad range of P450s that are overexpressed in pyrethroid-resistant mosquitoes, indicating a high cross-resistance liability [3]. This means this compound may be less effective against insect populations that have already developed resistance to other insecticides.
  • In Mammalian Cells: The introduction of human CYP enzymes into metabolically incompetent cells altered this compound's toxicity profile, specifically leading to its detoxification [4].

Experimental Protocols for Key Studies

The data in the comparison table are derived from robust experimental models. Below are the methodologies used in the cited research.

Fungal Metabolism Study [1] [2]
  • Organism: Aspergillus niger, a model soil fungus.
  • Treatment: this compound was introduced to fungal cultures in potato dextrose broth.
  • Metabolite Identification: Cultures were homogenized, and metabolites were extracted with ethyl acetate. This compound and its metabolites were identified using Gas Chromatography-Mass Spectrometry (GC-MS).
  • Enzyme Inhibition: Specific inhibitors like Piperonyl Butoxide (CYP inhibitor), ketoconazole (azole fungicide), and methimazole (flavin-dependent monooxygenase inhibitor) were used to pinpoint the enzymatic pathways.
Insect Cross-Resistance Screening [3]
  • Enzyme Source: A panel of recombinant P450 enzymes from Anopheles gambiae (e.g., CYP6M2, CYP6P3) and An. funestus (CYP6P9a) was used.
  • Assay Type: Substrate depletion assay was performed. A 20% substrate depletion cut-off value was applied to distinguish significant metabolic activity.
  • Validation: Transgenic An. gambiae overexpressing single P450 genes (CYP6M2 or CYP6P3) and field-resistant mosquito strains were exposed to this compound in bioassays to confirm the in vitro findings.
Mammalian Cell-Based Metabolism Model [4]
  • Cell Line: HEK293T (human embryonic kidney cells), which has low endogenous metabolic capacity.
  • Metabolic Competence: Cells were retrofitted with metabolic activity by transfecting them with chemically-modified mRNAs encoding ten prevalent human CYP enzymes and P450 oxidoreductase (POR).
  • Cytotoxicity Screening: The cytotoxicity of this compound was tested in both metabolically competent (CYP-expressing) and incompetent cells. The shift in the dose-response curve was used to determine if metabolism led to detoxification or bioactivation.

Metabolic Pathway and Cross-Resistance

The following diagram illustrates the core metabolic pathway of this compound and its implications for insecticide efficacy, integrating findings from fungal and insect studies.

fenazaquin_metabolism This compound Metabolic Pathway and Consequences This compound This compound CYP_Enzymes Cytochrome P450 (CYP) Enzymes This compound->CYP_Enzymes  Oxidative Metabolism Metabolites 4-Hydroxyquinazoline & 4-t-butylphenethyl alcohol CYP_Enzymes->Metabolites Cross_Resistance Cross-Resistance in Insects CYP_Enzymes->Cross_Resistance  Overexpression in  Resistant Insects Efficacy_Loss Reduced Insecticidal Efficacy Cross_Resistance->Efficacy_Loss PBO Piperonyl Butoxide (PBO) PBO->CYP_Enzymes  Inhibition

Key Insights for Research and Development

The data on this compound's metabolism provides critical insights for scientists:

  • Cross-Resistance is a Significant Liability: The susceptibility of this compound to a broad array of insect P450s, particularly those overexpressed in pyrethroid-resistant populations, is a major concern [3]. This suggests its utility may be limited in areas with established pesticide resistance.
  • Piperonyl Butoxide as a Key Synergist: The strong inhibitory effect of PBO on this compound metabolism in fungi [1] and its documented use in restoring efficacy in resistant insects [3] highlight its potential as a synergist in formulations to overcome metabolic resistance.
  • Utility of Mammalian Cell Models: The mRNA transfection method used to create metabolically competent human cells [4] is a powerful tool for early-stage toxicological screening, effectively predicting detoxification pathways and improving the assessment of human safety profiles.

References

efficacy comparison fenazaquin fenpyroximate propargite

Author: Smolecule Technical Support Team. Date: February 2026

Acaricide Efficacy Comparison

Acaricide Target Pest Test System / Conditions Efficacy / LC₅₀ Key Findings
Fenazaquin Varroa mite (Varroa destructor) Laboratory & Semi-Field Trials / Honey bee colonies >80% reduction in mite abundance [1] High efficacy; lower bee mortality; potential alternative Varroacide [1].
Fenpyroximate Varroa mite (Varroa destructor) Laboratory & Semi-Field Trials / Honey bee colonies 68% reduction in mite abundance [1] High efficacy; registered for in-hive use as Hivastan [1].
Fenpyroximate Two-Spotted Spider Mite (Tetranychus urticae) Laboratory Spray Method / Susceptible strain 5.67 ppm [2] Showed high toxicity to adult mites [2].
Propargite Two-Spotted Spider Mite (Tetranychus urticae) Laboratory Spray Method / Susceptible strain 77.05 ppm [2] Conventional acaricide; less toxic than fenpyroximate in this study [2].
Fenpyroximate Various Cell Lines In vitro / SH-SY5Y and HeLa cells Induced mitochondrial fragmentation & decreased ATP [3] Inhibits mitochondrial electron transport at complex I [3].

Detailed Experimental Protocols

The data in the table is derived from standardized and recognized experimental methods. Here is a detailed look at the key protocols:

  • Apiarium Bioassay and Semi-Field Trials for Varroa Mite [1]

    • Purpose: To evaluate the efficacy and safety of potential miticides on Varroa destructor and honey bees (Apis mellifera).
    • Laboratory Assessment: Groups of Varroa-infested worker bees were exposed to different dilutions of candidate compounds in an "apiarium" setup. Mortality for both mites and bees was recorded over 24 hours.
    • Semi-Field Evaluation: Vetted compounds were tested in mini-colonies furnished with Varroa-infested bees to assess efficacy in a more natural environment.
    • Measurement: Efficacy was determined by the percentage reduction in Varroa mite abundance.
  • Laboratory Spray Toxicity for Spider Mites [2]

    • Purpose: To assess the toxicity of acaricides against different life stages of the Two-Spotted Spider Mite (Tetranychus urticae).
    • Method: A spray method was used to treat a susceptible laboratory strain of T. urticae.
    • Measurement: The Lethal Concentration 50 (LC₅₀), which is the concentration required to kill 50% of the test population (adult mites in the data above), was calculated. Lower LC₅₀ values indicate higher toxicity.
  • Mitochondrial Function Assay [3]

    • Purpose: To investigate the effects of pesticides on mitochondrial function and morphology, which relates to their mechanism of action.
    • Cell Culture: Human cell lines (SH-SY5Y and HeLa) were treated with various pesticides.
    • Morphology Assessment: Mitochondrial structure was visualized using confocal microscopy after labeling with an antibody. Fragmentation indicates dysfunction.
    • ATP Measurement: Intracellular ATP levels were measured using a luciferase-based assay to assess the impact on cellular energy production.

Mechanism of Action Visualization

This compound and fenpyroximate share a similar biochemical target, which is distinct from many other miticides. The following diagram illustrates their action.

G A This compound Fenpyroximate B Mitochondrial Electron Transport Chain A->B Enters mite C Inhibition of Complex I B->C Targets D Disruption of ATP Production C->D Causes E Energy Depletion & Mite Death D->E Leads to

This mechanism involves the inhibition of the mitochondrial electron transport chain at Complex I, leading to a disruption in ATP production. This action is cytotoxic and leads to mite death [3]. Propargite's specific biochemical mode of action is not detailed in the provided search results.

Research Implications Summary

  • This compound and Fenpyroximate are highly effective, modern miticides with a specific mode of action (mitochondrial complex I inhibition) [1] [3]. They are promising candidates for managing resistant mite populations, particularly in sensitive environments like honey bee hives [1].
  • Propargite is a conventional acaricide, but the available data suggests it may have lower direct toxicity against spider mites compared to fenpyroximate [2]. Its continued use is likely due to its established role in resistance management programs.

References

fenazaquin toxicity profile comparative assessment

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Acaricide Toxicity Profile

The table below summarizes key toxicity and efficacy data for Fenazaquin and other acaricides from recent studies.

Active Substance IRAC MoA Class [1] Key Target Pests (Experimental Context) Non-Target Organism Toxicity (Experimental Context) Efficacy / LC₅₀ (Experimental Context)
This compound 21A [1] Cyclamen mite (Phytonemus pallidus) in strawberry [2] Honeybee larvae: Chronic LD₅₀ = 1.213 μg/larva [3] [4] >90% reduction of cyclamen mite in strawberry [2]
Abamectin 6 Cyclamen mite in strawberry (standard for comparison) [2] Information missing Similar efficacy to this compound against cyclamen mite [2]
Pyridaben 21A Cyclamen mite in strawberry [2] Information missing >90% reduction of cyclamen mite; similar to this compound [2]
Chlorfenapyr 13 Carmine spider mite (Tetranychus cinnabarinus) [5] Predatory mite (Neoseiulus barkeri): LC₅₀ = 6.452 mg a.i./L [5] T. cinnabarinus adult: LC₅₀ = 0.170 mg a.i./L [5]
Spiromesifen 23 Cyclamen mite in strawberry (variable results) [2] Information missing Moderate efficacy in lab, inconsistent in field trials [2]

Detailed Experimental Protocols

To assess the applicability of the data, it is crucial to understand the methodologies from which they were derived.

  • Honeybee Larval Toxicity Study [3] [4]: Honeybee (Apis mellifera) larvae were reared in vitro and chronically exposed to this compound for six days. The study evaluated larval mortality, developmental time, and adult deformity rates. The hemolymph metabolome was analyzed using UHPLC-MS/MS, and gut microbiota was profiled via 16S rRNA gene sequencing. The chronic median lethal dose (LD₅₀) was determined to be 1.213 μg/larva.
  • Cyclamen Mite Efficacy Study [2]: In greenhouse experiments, this compound and other acaricides were applied to strawberry plants infested with cyclamen mites. The treatments were applied using an airbrush sprayer at the highest label rate with a non-ionic surfactant. Mite populations and plant injury ratings on new leaves were assessed two weeks after application. This compound, along with abamectin and pyridaben, reduced mite numbers by over 90% and significantly lowered injury ratings compared to the control.
  • Predatory Mite Selectivity Study [5]: This research compared the acute toxicity of Chlorfenapyr between a pest (carmine spider mite, T. cinnabarinus) and a beneficial predatory mite (N. barkeri). The LC₅₀ values were established through laboratory bioassays, and the Ecological Selectivity Index (ESI) was calculated as the ratio of the LC₅₀ for the predator to the LC₅₀ for the pest. Chlorfenapyr showed an ESI of 38, indicating higher toxicity to the pest mite and relative safety for the predator.

Mode of Action and Metabolic Pathway

This compound's biological activity and environmental fate are defined by its specific chemical structure and metabolic pathways.

This compound This compound Mode of Action and Metabolism This compound This compound Mitochondrial Complex I Mitochondrial Complex I This compound->Mitochondrial Complex I Inhibits Aspergillus niger / Chemical Oxidation Aspergillus niger / Chemical Oxidation This compound->Aspergillus niger / Chemical Oxidation Degraded by Disrupted Electron Transport Disrupted Electron Transport Mitochondrial Complex I->Disrupted Electron Transport Energy (ATP) Depletion Energy (ATP) Depletion Disrupted Electron Transport->Energy (ATP) Depletion Cell Dysfunction & Death Cell Dysfunction & Death Energy (ATP) Depletion->Cell Dysfunction & Death 4-Hydroxyquinazoline 4-Hydroxyquinazoline Aspergillus niger / Chemical Oxidation->4-Hydroxyquinazoline Major Metabolite 4-tert-butylphenethyl alcohol (TBPE) 4-tert-butylphenethyl alcohol (TBPE) Aspergillus niger / Chemical Oxidation->4-tert-butylphenethyl alcohol (TBPE) Major Metabolite

  • Mode of Action: this compound is a mitochondrial complex I electron transport inhibitor (IRAC Group 21A) [1]. It disrupts cellular energy production by blocking the conversion of ADP to ATP, leading to cell death [3].
  • Metabolism: In the environment, the soil fungus Aspergillus niger can rapidly metabolize this compound. The primary degradation pathway involves oxidative cleavage, breaking the molecule down into 4-Hydroxyquinazoline and 4-tert-butylphenethyl alcohol (TBPE) [6]. TBPE is a toxicologically relevant metabolite that is of higher toxicity than the parent compound and is considered in consumer risk assessments for residues in food [7].

Key Comparative Insights

  • Efficacy vs. Environmental Impact: this compound demonstrates high efficacy against pest mites comparable to standards like abamectin [2]. However, it presents a documentated hazard to non-target pollinators like honeybee larvae at specific doses [3] [4].
  • Mechanism and Resistance: this compound shares its IRAC group (21A) with acaricides like pyridaben [1] [2]. This is critical for resistance management, as mites resistant to one Group 21 chemical may show cross-resistance to others.
  • Regulatory Status: this compound is approved in the EU and other regions, with established Maximum Residue Levels (MRLs) for various crops. Its metabolite TBPE is a key component in consumer safety evaluations [7].

References

fenazaquin residue decline patterns different cultivars

Author: Smolecule Technical Support Team. Date: February 2026

Fenazaquin Residue Decline Patterns in Various Crops

The following table compiles experimental data on how this compound residues dissipate over time in different crops.

Crop Application Rate (g a.i./ha) Initial Deposit (mg/kg) Half-Life (Days) Pre-harvest Interval (PHI) or Time to Safe Level Key Findings Source
Apple (Red Delicious) ~ (0.004%) 3.18 ± 0.03 µg/g 3.62 Waiting period of 18.55 days Residues were not detectable beyond 20 days. [1]
~ (0.008%) 6.98 ± 0.08 µg/g 4.12 Waiting period of 30.49 days Terminal residue at the lower rate was below the EU MRL. [1]
Okra 125 Not Specified 3.13 Reached below MRL by harvest (30 days) Household processing (washing & boiling) reduced residues by 60-61%. [2]
250 Not Specified 4.43 Reached below MRL by harvest (30 days) - [2]
Tea (Green Shoots) 125 16.89 - 31.19 Not Specified Dissipated completely in 11-14 days Residue dissipation varied between wet and dry seasons. [3]
250 26.60 - 58.76 Not Specified Dissipated completely in 11-14 days Only about 2-3% of the residue in made tea transferred to the brew. [3]
Strawberries, Peppers, Tomatoes, Aubergines According to reported agricultural practices - - - The consumer intake of residues is unlikely to present a risk to health. MRLs were modified based on sufficient data. [4]

Experimental Protocols for Residue Analysis

The studies share a common methodological foundation for determining this compound residues. Here is a detailed breakdown of the standard experimental workflow, which is visually summarized in the diagram below.

cluster_1 Key Technical Parameters A Field Trial & Sampling B Sample Preparation & Extraction A->B Collect crop samples at predetermined intervals C Cleanup B->C Extract residues using solvents (e.g., acetonitrile) D Instrumental Analysis C->D Purify extract to remove interfering compounds E Data Calculation D->E Analyze via GC or HPLC with selective detector P1 GC with NPD detector or HPLC-MS/MS F F E->F Calculate dissipation half-life and residues P3 Calculation of half-life and MRL P2 Validated Limit of Quantification (LOQ): 0.01 mg/kg

Detailed Methodology
  • Field Trial & Sampling: Trials are conducted using a random block design. This compound is typically applied at the recommended rate and double the recommended rate. Crop samples (e.g., fruits, leaves) are collected at multiple intervals after application (e.g., 0, 1, 3, 7, 10, 14, 21 days) and at harvest. [1] [2] [3]
  • Sample Extraction: The procedure often follows the Luke et al. method for multi-residue analysis in fruits and vegetables. The sample is homogenized with organic solvents like acetonitrile or a mixture of acetonitrile/methanol/water to isolate the pesticide residues. [1] [5]
  • Cleanup: The extract is purified to remove co-extracted fats, pigments, and other interfering compounds, ensuring accurate measurement.
  • Instrumental Analysis & Quantification:
    • Gas Chromatography (GC): A Gas Chromatograph equipped with a Nitrogen-Phosphorus Detector (NPD) or a Thermionic Specific Detector (TSD) is commonly used for final quantification. [1] [2]
    • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): More advanced methods use High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry, which offers high sensitivity and specificity. [6] [5]
    • The methods are validated to have a Limit of Quantification (LOQ) of 0.01 mg/kg. [4] [6]
  • Data Calculation: Residue data is computed to determine the initial deposit and dissipation over time. The half-life is calculated from the residue dissipation curve. The pre-harvest interval is determined as the time required for residues to decline below the official Maximum Residue Limit (MRL). [1]

Important Considerations for Researchers

  • No Direct Cultivar Comparison: The search results confirm that direct comparisons of residue decline between different cultivars (e.g., Red Delicious vs. Fuji apples) are not available in the retrieved literature. The data is crop-specific but not cultivar-specific.
  • Influence of Processing: The study on okra demonstrates that household processing (washing and boiling) can significantly reduce this compound residues by over 60%, which is a critical factor in consumer risk assessment. [2]
  • Consumer Risk Assessment: The European Food Safety Authority (EFSA) has concluded that the short-term and long-term intake of this compound residues from uses on crops like strawberries, peppers, and almonds is unlikely to present a risk to consumer health. The toxicological reference values are an ADI of 0.005 mg/kg bw per day and an ARfD of 0.1 mg/kg bw. [4] [6] [7]

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

Colorless crystals

XLogP3

5.7

Hydrogen Bond Acceptor Count

3

Exact Mass

306.173213330 Da

Monoisotopic Mass

306.173213330 Da

Heavy Atom Count

23

Density

1.16

LogP

5.51 (LogP)
log Kow = 5.51 at 20 °C

Decomposition

When heated to decomposition it emits toxic fumes of /nitrogen oxides/.

Appearance

Solid powder

Melting Point

77.5-80 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

DK5Q534WEE

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

Fenazaquin is a miticide that exhibits both contact and ovicidal activity against a broad spectrum of mite and certain insects by inhibiting mitochondrial electron transport at the Complex I site (NADH-ubiquinone reductase).
... In this study, ...the in vitro toxicity and mechanism of action of several putative complex I inhibitors that are commonly used as pesticides. The rank order of toxicity of pesticides to neuroblastoma cells was pyridaben > rotenone > fenpyroximate > fenazaquin > tebunfenpyrad. A similar order of potency was observed for reduction of ATP levels and competition for (3)H-dihydrorotenone (DHR) binding to complex I, with the exception of pyridaben (PYR). Neuroblastoma cells stably expressing the /rotenone/ (ROT)-insensitive NADH dehydrogenase of Saccharomyces cerevisiae (NDI1) were resistant to these pesticides, demonstrating the requirement of complex I inhibition for toxicity. ... PYR was a more potent inhibitor of mitochondrial respiration and caused more oxidative damage than ROT. The oxidative damage could be attenuated by NDI1 or by the antioxidants alpha-tocopherol and coenzyme Q(10). PYR was also highly toxic to midbrain organotypic slices. These data demonstrate that, in addition to ROT, several commercially used pesticides directly inhibit complex I, cause oxidative damage, and suggest that further study is warranted into environmental agents that inhibit complex I for their potential role in Parkinson's Disease.
Parkinson's disease (PD) brains show evidence of mitochondrial respiratory Complex I deficiency, oxidative stress, and neuronal death. Complex I-inhibiting neurotoxins, such as the pesticide rotenone, cause neuronal death and parkinsonism in animal models. We have previously shown that DJ-1 over-expression in astrocytes augments their capacity to protect neurons against rotenone, that DJ-1 knock-down impairs astrocyte-mediated neuroprotection against rotenone, and that each process involves astrocyte-released factors. To further investigate the mechanism behind these findings, we developed a high-throughput, plate-based bioassay that can be used to assess how genetic manipulations in astrocytes affect their ability to protect co-cultured neurons. We used this bioassay to show that DJ-1 deficiency-induced impairments in astrocyte-mediated neuroprotection occur solely in the presence of pesticides that inhibit Complex I (rotenone, pyridaben, fenazaquin, and fenpyroximate); not with agents that inhibit Complexes II-V, that primarily induce oxidative stress, or that inhibit the proteasome. This is a potentially PD-relevant finding because pesticide exposure is epidemiologically-linked with an increased risk for PD. Further investigations into our model suggested that astrocytic GSH and heme oxygenase-1 antioxidant systems are not central to the neuroprotective mechanism.

Vapor Pressure

3.4X10-3 mPa /2.55X10-8 mm Hg/ at 25 °C

Pictograms

Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Environmental Hazard

Other CAS

120928-09-8

Absorption Distribution and Excretion

EL-436 (Fenazaquin, 97.36-98.80% ai; EL-436 uniformly labeled on either the t-butyl-phenyl ring (phenyl; 97.33->99.9%, 4.23 and 5.44 uCi/mg) or the quinazoline-phenyl ring (quinazoline; 98.8-99.2%, 19.8 uCi/mg) was administered to groups of five male and five female Fischer 344 (F344/Crl) rats as a single 1 mg/kg or 30 mg/kg radiolabeled dose. A group of eight male and eight female rats received 14-daily doses of 1 mg/kg unlabeled test material followed by a single radiolabeled gavage dose. An additional group of three male and three female rats received a single 1 mg/kg radiolabel dose to determine elimination of the compound in expired air. Overall recovery of the radiolabel was excellent (89.5-107.7% of the administered dose). Within 48 hours of treatment, approximately 75% of the radiolabel was recovered in the excreta, and by 72 hours after treatment, >84% was recovered. No sex-related differences in elimination were noted. Approximately 20% of the radiolabel was recovered in the urine with the remainder in the feces. Less than 1.6% of the radiolabel was recovered in the residual carcass or tissues and essentially no significant amount of radiolabel was recovered in the expired air. There are no available excretion studies following bile cannulation or intravenous (i.v.) administration to determine test material bioavailability (gastrointestinal absorption). Therefore, while the nearly 20% of the administered dose was absorbed before it was excreted in urine, it is not clear if any or all of the remaining dose (nearly 80%) that was found in feces was actually absorbed prior to its fecal elimination.

Metabolism Metabolites

Metabolism involved cleavage of the ether bond, with formation of the 4-hydroxyquinazoline and carboxylic acid derivatives. Other biotransformations included oxidation of one of the methyl groups on the alkyl side chain to produce either an alcohol, which was further metabolised by hydroxylation of the O-ether alkyl moiety, or a carboxylic acid, which was further metabolised by hydroxylation of the 2-position of the quinazoline ring.
EL-436 (Fenazaquin, 97.36-98.80% ai; EL-436 uniformly labeled on either the t-butyl-phenyl ring (phenyl; 97.33->99.9%, 4.23 and 5.44 uCi/mg) or the quinazoline-phenyl ring (quinazoline; 98.8-99.2%, 19.8 uCi/mg) was administered to groups of five male and five female Fischer 344 (F344/Crl) rats as a single 1 mg/kg or 30 mg/kg radiolabeled dose. A group of eight male and eight female rats received 14-daily doses of 1 mg/kg unlabeled test material followed by a single radiolabeled gavage dose. An additional group of three male and three female rats received a single 1 mg/kg radiolabel dose to determine elimination of the compound in expired air. ... In the urine, the primary metabolite was AN-1 (4-(2-hydroxy-1,1-dimethylethyl) phenylacetic acid) (24-29% of total urinary radioactivity) plus numerous minor metabolites. This metabolite was characterized by the absence of protons associated with the quinazoline portion of the molecule, indicating cleavage of the ether bridge. No significant differences between the sexes or dose groups were observed. Four primary metabolites and numerous minor metabolites were found in the feces. The parent compound, fenazaquin, represented 1.2-4.2% of the recovered radioactivity in the single or multiple low-dose groups and 11.5-20.6% of the recovered activity in single high-dose rats. Metabolite F1 (4.6-9.4% of the administered dose) had the phenyl and quinazoline rings and both sets of methylene protons intact, as well as the addition of a single oxygen atom to the phenyl-t-butyl portion of the parent molecule. Metabolite F-1A, a minor metabolite contributing 0.6-2.6% of the radioactivity, was characterized by intact phenyl and quinazoline rings and hydroxylation of the ethoxy bridge. Metabolite F-2 was the primary fecal metabolite identified (16.3-22.8% of the recovered radioactivity) and was similar to metabolite F1, but with the addition of two oxygen atoms and the loss of two hydrogen atoms to form a carboxylic acid on one of the methyl alky groups attached to the phenyl ring. Metabolite F3 contributed 6.5-12.6% of the recovered radioactivity and contained both the phenyl and quinazoline ring systems; however, the quinazoline ring had been hydroxylated and one of the methyl alkyl groups of the phenyl ring had been carboxylated. While the fecal metabolites were likely produced by the liver, it is not possible to exclude metabolism by intestinal microflora. These studies show that radiolabeled fenazaquin is rapidly metabolized and eliminated from male and female rats following treatment with either single or multiple low doses or following a single high dose of the compound. However, there is no information on biliary excretion or fecal/urinary elimination following iv administration.

Wikipedia

Fenazaquin

Use Classification

Environmental transformation -> Pesticides (parent, predecessor)
Acaricides, Insecticides

Methods of Manufacturing

Fenazaquin is produced by reaction of 4-hydroxyquinazoline with phosphite and chlorine, and treating the resulting haloquinazoline with 4-tert-butylphenylethanol.

General Manufacturing Information

The majority of usage is in Europe (>80%)
The WHO Recommended Classification of Pesticides by Hazard identifies fenazaquin (technical grade) as Class II: moderately hazardous; Main Use: acaracide.

Analytic Laboratory Methods

Adequate enforcement methodology (gas chromatography) is available to enforce the tolerance expression.

Stability Shelf Life

DT50 of aqueous solution exposed to sunlight is 15 days (pH7, 25 °C)

Dates

Last modified: 08-15-2023
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9: Mullett SJ, Hinkle DA. DJ-1 deficiency in astrocytes selectively enhances mitochondrial Complex I inhibitor-induced neurotoxicity. J Neurochem. 2011 May;117(3):375-87. doi: 10.1111/j.1471-4159.2011.07175.x. Epub 2011 Jan 28. PubMed PMID: 21219333; PubMed Central PMCID: PMC3076514.
10: Fanigliulo A, Massa CG, Ielpo L, Pacella R, Crescenzi A. Evaluation of the efficacy of Oberon (Spiromesifen), to contain infestations of mites and whiteflies on Capsicum annuum L. Commun Agric Appl Biol Sci. 2010;75(3):341-4. PubMed PMID: 21539252.
11: Fanigliulo A, Filí V, Colella T, Crescenzi A. Evaluation of the efficacy and selectivity of Oberon (Spiromesifen) for the control of Tetranychus urticae on strawberry. Commun Agric Appl Biol Sci. 2010;75(3):337-40. PubMed PMID: 21539251.
12: Coscollà C, Yusà V, Beser MI, Pastor A. Multi-residue analysis of 30 currently used pesticides in fine airborne particulate matter (PM 2.5) by microwave-assisted extraction and liquid chromatography-tandem mass spectrometry. J Chromatogr A. 2009 Dec 18;1216(51):8817-27. doi: 10.1016/j.chroma.2009.10.040. Epub 2009 Oct 28. PubMed PMID: 19913234.
13: Duhan A, Kumari B, Gulati R. Effect of household processing on fenazaquin residues in okra fruits. Bull Environ Contam Toxicol. 2010 Feb;84(2):217-20. doi: 10.1007/s00128-009-9863-9. Epub 2009 Oct 22. PubMed PMID: 19847374.
14: Ravelo-Pérez LM, Hernández-Borges J, Herrera-Herrera AV, Rodríguez-Delgado MA. Pesticide extraction from table grapes and plums using ionic liquid based dispersive liquid-liquid microextraction. Anal Bioanal Chem. 2009 Dec;395(7):2387-95. doi: 10.1007/s00216-009-3133-x. Epub 2009 Sep 25. PubMed PMID: 19779926.
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